Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169457-73-2 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, reactivity, and practical applications, grounding all information in established scientific principles and methodologies.
Introduction: A Versatile Piperidine Scaffold
This compound, commonly referred to as N-Boc-4-(2-bromoethyl)piperidine, is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure incorporates a piperidine ring, a common motif in many approved drugs, protected by a tert-butyloxycarbonyl (Boc) group. The presence of a primary alkyl bromide in the ethyl side chain provides a reactive handle for introducing this valuable scaffold into more complex molecules.
The strategic combination of a stable, sterically hindered Boc protecting group and a reactive electrophilic center makes this compound an ideal intermediate for constructing novel chemical entities. The Boc group ensures the piperidine nitrogen remains unreactive during initial synthetic steps and can be selectively removed under acidic conditions, allowing for further functionalization. This guide will explore the synthesis, properties, and reactivity that underpin its utility.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, storage, and behavior in reactions. The key physicochemical data for this compound are summarized below.
Core Properties
A summary of the compound's essential properties has been compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 169457-73-2 | [1][2] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | |
| Molecular Weight | 292.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C (Predicted) | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [3] |
| InChI Key | CLBWAEYOPRGKBT-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether. |
Spectroscopic Data (Representative)
-
¹H-NMR (CDCl₃, 500 MHz): δ (ppm) ~4.10 (br s, 2H, -NCH₂-), ~3.45 (t, 2H, -CH₂Br), ~2.70 (t, 2H, -NCH₂-), ~1.85 (q, 2H, -CH₂CH₂Br), ~1.75 (d, 2H, piperidine), ~1.50-1.60 (m, 1H, piperidine CH), ~1.45 (s, 9H, -C(CH₃)₃), ~1.20 (m, 2H, piperidine).
-
¹³C-NMR (CDCl₃, 126 MHz): δ (ppm) ~154.8 (C=O), ~79.5 (C (CH₃)₃), ~44.0 (piperidine CH₂N), ~38.0 (C H₂CH₂Br), ~35.5 (piperidine CH), ~33.0 (*C H₂Br), ~31.5 (piperidine CH₂), ~28.4 (C(C H₃)₃).
-
FT-IR (film): ν (cm⁻¹) ~2970, 2860 (C-H stretch), ~1690 (C=O, carbamate), ~1420, ~1365 (C-H bend), ~1250, ~1165 (C-O stretch), ~650 (C-Br stretch).
-
Mass Spectrometry (ESI-TOF): m/z calculated for C₁₂H₂₃BrNO₂⁺ ([M+H]⁺) 292.0907, found ~292.0910.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This pathway involves the conversion of the primary alcohol to an alkyl bromide.
Synthesis Pathway Overview
The logical flow for the synthesis and subsequent purification is outlined below. The core of this process is a nucleophilic substitution on the activated hydroxyl group.
Caption: General workflow for the synthesis and validation of the title compound.
Detailed Experimental Protocol
This protocol describes a common method for brominating the precursor alcohol using carbon tetrabromide and triphenylphosphine (the Appel reaction).
Materials:
-
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Causality Insight: This reaction proceeds via the formation of a phosphonium salt intermediate. Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.
-
Self-Validation: TLC analysis of the collected fractions should be performed to isolate the pure product, which can then be verified by spectroscopic methods.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two key functional groups: the electrophilic bromoethyl chain and the acid-labile Boc-protecting group.
Primary Reactivity: Nucleophilic Substitution
The primary carbon-bromine bond is highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the straightforward attachment of the piperidine-ethyl moiety to other molecules.
Caption: General Sₙ2 reactivity with a generic nucleophile (Nu:⁻).
Common Nucleophiles and Applications:
-
Amines (R-NH₂): Forms secondary or tertiary amines, crucial for building ligands for GPCRs or ion channels.
-
Alcohols/Phenols (R-OH): Forms ethers, a common linkage in many drug molecules.
-
Thiols (R-SH): Forms thioethers, used as stable linkers or pharmacophores.
-
Carboxylates (R-COO⁻): Forms esters, which can act as prodrugs.
-
Azide (N₃⁻): Forms an alkyl azide, which can be further reduced to a primary amine or used in "click chemistry" (Huisgen cycloaddition).
Secondary Reactivity: Boc-Deprotection
Following the desired Sₙ2 reaction, the Boc group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, making it available for subsequent reactions like acylation, reductive amination, or arylation. This orthogonal protecting group strategy is a cornerstone of modern multi-step synthesis.
Safety and Handling
Proper handling is essential when working with this reagent. The following information is derived from supplier Safety Data Sheets (SDS).
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Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3).[6]
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GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statements (H-codes):
-
Precautionary Statements (P-codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C or 10-25°C depending on the supplier.[1]
-
Personal Protective Equipment (PPE): Always use safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation.[6][7]
Conclusion
This compound is a high-value synthetic intermediate that provides an efficient means of incorporating a protected piperidine-ethyl fragment into target molecules. Its predictable reactivity, coupled with the stability and orthogonal nature of the Boc-protecting group, ensures its continued relevance in the fields of drug discovery and fine chemical synthesis. The protocols and data presented in this guide offer a robust framework for the safe and effective use of this versatile chemical building block.
References
- 1. 169457-73-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
The Lynchpin in Modern Drug Synthesis: A Technical Guide to the Mechanism of Action of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
For Immediate Release
SHANGHAI, China – January 5, 2026 – In the intricate landscape of pharmaceutical development, the strategic use of specialized chemical intermediates is paramount to the successful synthesis of novel therapeutics. Among these, Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a cornerstone building block, prized for its dual-functionality that offers both protection and targeted reactivity. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the chemical mechanism of action of this versatile compound, providing a comprehensive overview of its synthesis, reactivity, and application in the construction of complex drug molecules.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is a white solid organic compound with the chemical formula C₁₂H₂₂BrNO₂ and a molecular weight of 292.21 g/mol .[1][2] It is widely utilized in medicinal chemistry as a bifunctional linker and a key intermediate in the synthesis of a diverse range of pharmaceutical agents.[1] Its value lies in the strategic combination of two key structural features: a piperidine nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a primary alkyl bromide. This unique arrangement allows for a controlled, stepwise approach to the synthesis of complex molecules, making it an invaluable tool in the drug discovery and development process.
The piperidine scaffold itself is a prevalent motif in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The Boc protecting group on the piperidine nitrogen renders it temporarily inert, preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule.[3] Subsequently, the bromoethyl group serves as a reactive handle for the introduction of various nucleophiles through well-established substitution reactions. This guide will delve into the fundamental chemical principles that govern the utility of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 169457-73-2 | [1] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |
| Molecular Weight | 292.21 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 39.0 °C | [1] |
| Boiling Point | 334.2 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, acetone, and ether. | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 4-piperidineethanol. This process involves the protection of the piperidine nitrogen followed by the conversion of the hydroxyl group to a bromide.
Step 1: Boc Protection of 4-Piperidineethanol
The first step is the protection of the secondary amine of 4-piperidineethanol with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from participating in subsequent reactions.
Protocol:
-
Dissolve 4-piperidineethanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.
-
Add a base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, typically as a colorless oil.
Step 2: Bromination of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via the Appel Reaction
The conversion of the primary alcohol to the corresponding bromide is efficiently carried out using the Appel reaction, which employs triphenylphosphine and a bromine source like carbon tetrabromide.
Protocol:
-
Dissolve Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄) (1.2-1.5 equivalents) to the solution.
-
Slowly add a solution of triphenylphosphine (PPh₃) (1.2-1.5 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
Synthetic workflow for this compound.
Mechanism of Action in Synthetic Chemistry
The "mechanism of action" of this compound in the context of drug development is not pharmacological but rather a showcase of its chemical reactivity as a synthetic intermediate. Its utility is defined by two primary transformations: nucleophilic substitution at the bromoethyl side chain and deprotection of the Boc-protected amine.
Alkylation via Bimolecular Nucleophilic Substitution (Sₙ2)
The core reactivity of the bromoethyl group is its susceptibility to nucleophilic attack. The bromine atom is a good leaving group, and the primary carbon to which it is attached is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.
In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the displacement of the bromide ion in a single, concerted step. This reaction is highly versatile and allows for the formation of new carbon-heteroatom or carbon-carbon bonds.
Common Nucleophiles and their Products:
-
Amines (Primary and Secondary): Reaction with amines leads to the formation of a new carbon-nitrogen bond, yielding a more complex secondary or tertiary amine. This is a fundamental transformation in the synthesis of many drug molecules.
-
Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click chemistry" reactions.
-
Cyanides: The introduction of a nitrile group with a cyanide nucleophile provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
-
Enolates and other Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton.
Generalized Sₙ2 displacement of the bromide by a nucleophile.
Deprotection of the Boc Group
After the desired modifications have been made to the bromoethyl side chain, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions. This regenerates the secondary amine, which can then participate in further reactions, such as amide bond formation, reductive amination, or arylation.
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched by the solvent or a scavenger.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected piperidine derivative in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).
-
Add an excess of a strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine is often obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly in the next step or neutralized with a base to yield the free amine.
Mechanism of acid-catalyzed Boc deprotection.
Application in the Synthesis of a Muscarinic Receptor Antagonist
The strategic utility of this compound is exemplified in the synthesis of potent and selective muscarinic receptor antagonists. These compounds are of significant interest for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).
A key step in the synthesis of certain piperidinyl piperidine analogues, which act as M2 muscarinic receptor antagonists, involves the alkylation of a piperidine derivative with this compound.[3]
Illustrative Synthetic Step:
-
A solution of the nucleophilic piperidine derivative (1 equivalent) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2-3 equivalents) is prepared in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
This compound (1.1 equivalents) is added to the mixture.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is subjected to an aqueous workup and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the coupled product.
-
Subsequent deprotection of the Boc group under acidic conditions, as previously described, affords the final active pharmaceutical ingredient or a late-stage intermediate.
This example highlights the role of this compound as a linker, connecting two piperidine rings to form the core structure of the target molecule.
Conclusion
This compound is a quintessential example of a strategically designed chemical intermediate that has found widespread application in modern drug discovery. Its mechanism of action in a synthetic context is characterized by the reliable and high-yielding Sₙ2 reactivity of its bromoethyl group and the straightforward, acid-labile deprotection of its Boc-protected amine. This dual functionality provides medicinal chemists with a robust and versatile tool for the construction of complex molecular architectures, enabling the efficient synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase.
References
An In-Depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS No. 169457-73-2). This versatile bifunctional molecule is a cornerstone building block in modern synthetic and medicinal chemistry, valued for its unique combination of a protected piperidine ring and a reactive bromoethyl side chain. Its application spans from the synthesis of complex pharmaceutical intermediates to its emerging role as a critical linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs)[1][2].
Core Compound Profile
This compound, also commonly referred to as 1-Boc-4-(2-bromoethyl)piperidine, is a stable, solid organic compound. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, rendering it nucleophilically inert under a wide range of reaction conditions. This strategic protection allows for selective chemistry to be performed on the bromoethyl moiety, which acts as a potent electrophile for alkylation reactions.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 169457-73-2 | |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [3] |
| Molecular Weight | 292.21 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [3] |
| InChI Key | CLBWAEYOPRGKBT-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether. | |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a straightforward, two-step process starting from the commercially available 2-(Piperidin-4-yl)ethanol. This pathway is designed for high efficiency and selectivity, ensuring the desired functionality is installed without compromising the core structure.
Step 1: Boc Protection of the Piperidine Nitrogen
The initial step involves the protection of the secondary amine of the piperidine ring. This is fundamentally important as the free amine is a strong nucleophile that would otherwise compete with the hydroxyl group in the subsequent bromination step, leading to undesired side products such as N-alkylation or quaternization. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity towards amines and the clean, gaseous byproducts (CO₂) and a mild acid (tert-butanol) it generates. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Step 2: Bromination of the Primary Alcohol
With the piperidine nitrogen securely protected, the terminal primary alcohol of the resulting tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is converted into a bromide. A common and highly effective method for this transformation is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). Mechanistically, PPh₃ first reacts with CBr₄ to form a phosphonium ylide intermediate ([Ph₃P-Br]⁺ Br₃C⁻). This species then activates the alcohol, leading to the formation of a stable triphenylphosphine oxide (Ph₃PO) byproduct and the desired bromoalkane. This method is favored for its mild conditions, which prevent decomposition of the Boc protecting group.
Applications in Medicinal and Process Chemistry
The dual functionality of this reagent makes it a highly valuable asset in multi-step organic synthesis.
A. Role as an Alkylating Agent
The primary utility of this compound is as a piperidin-4-ylethylating agent. The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack from a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction forms a new carbon-nucleophile bond, effectively introducing the protected piperidine moiety into a target molecule.
Exemplary Protocol: Alkylation of a Phenolic Nucleophile
-
System Preparation: To a solution of a target phenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.). The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol but generally not strong enough to promote elimination of the bromoethyl group.
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.
B. Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for orienting the two ends of the PROTAC correctly. This compound is used to synthesize linkers containing the piperidine scaffold, which provides a semi-rigid, non-planar structure that can be optimal for achieving a productive ternary complex between the target, the ligase, and the PROTAC[1][4].
Analytical Characterization, Handling, and Safety
Analytical Profile
Ensuring the purity and identity of the reagent is paramount for reproducible results. A combination of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons (a singlet at ~1.46 ppm), the piperidine ring protons (a complex series of multiplets between ~1.1 and 4.1 ppm), and the bromoethyl side chain protons (triplets at ~3.4 ppm for -CH₂-Br and ~1.8 ppm for the adjacent -CH₂-).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbon bearing the bromine (~33 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to confirm the molecular weight (m/z 292.2 [M+H]⁺ for the bromine-79 isotope and 294.2 for the bromine-81 isotope, in an approximate 1:1 ratio) and assess purity[5]. Commercial suppliers often provide access to these analytical data[6].
Safe Handling and Storage
This compound requires careful handling in a laboratory setting.
Table 2: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [7] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature (10°C - 25°C). |
| Incompatibility | Avoid strong oxidizing agents and strong acids. | |
Conclusion
This compound is a high-value synthetic intermediate whose strategic design enables complex molecular construction. Its Boc-protected nitrogen ensures that the bromoethyl group can be used selectively in nucleophilic substitution reactions, making it an indispensable tool for introducing the piperidin-4-ylethyl scaffold into diverse molecular architectures. For professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 169457-73-2|this compound|BLD Pharm [bldpharm.com]
- 7. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate molecular weight and formula
An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperidine core, a common motif in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, alongside a reactive bromoethyl side chain. This unique combination allows for sequential and controlled chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, key applications in drug discovery, and essential handling information, serving as a critical resource for researchers leveraging this versatile reagent.
Compound Identification and Core Properties
The fundamental characteristics of this compound are summarized below. This data provides the foundational information for its use in experimental design and stoichiometric calculations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [1][2][3] |
| Molecular Weight | 292.21 g/mol | [1][4][5] |
| CAS Number | 169457-73-2 | [2][3][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C | |
| Synonyms | N-Boc-4-(2-bromoethyl)piperidine, 1-Boc-4-(2-bromoethyl)piperidine, 4-(2-Bromoethyl)piperidine-1-carboxylic acid tert-butyl ester | [3][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic chemistry.
Recommended Synthetic Protocol: Appel Reaction
The Appel reaction provides a reliable and high-yielding method for this conversion under mild conditions, minimizing side reactions. The causality for this choice rests on its effectiveness in converting primary alcohols to alkyl bromides with high fidelity, using common and accessible reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the starting material, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, approx. 1.2 eq) to the solution and stir until it dissolves.
-
Bromination: Add carbon tetrabromide (CBr₄, approx. 1.2 eq) portion-wise to the cooled solution. The reaction is typically exothermic, and maintaining the temperature at 0 °C is crucial to control the reaction rate and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the described synthetic protocol.
References
- 1. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]
Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Solubility in Pharmaceutical Development
In the intricate process of drug discovery and development, understanding the physicochemical properties of synthetic intermediates is paramount. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its solubility profile dictates the choice of reaction conditions, purification strategies, and ultimately, the efficiency of the synthetic route. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed protocol for its experimental determination, and insights into the factors governing its dissolution.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical characteristics is essential before delving into its solubility.
| Property | Value | Reference |
| CAS Number | 169457-73-2 | [1] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [2][3] |
| Molecular Weight | 292.21 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 39-42 °C | [4] |
| Boiling Point | 334.2 °C (Predicted) | [1][4] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [2] |
Qualitative Solubility Profile
Known Qualitative Solubility:
-
Soluble in: Dichloromethane, Ethanol, Acetone, Ether.[1]
-
Aqueous Solubility: Data regarding its solubility in water or aqueous buffers is not specified in the available literature, though its predominantly non-polar structure suggests it is likely to be low.
The lack of precise quantitative data underscores the importance of experimental determination for applications requiring accurate concentration control.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol is a detailed adaptation of this method for this compound.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, dichloromethane, acetone, purified water)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Experimental Workflow Diagram
References
- 1. quora.com [quora.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. bioassaysys.com [bioassaysys.com]
- 4. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | 655225-01-7 [sigmaaldrich.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the NMR Spectrum Analysis of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the NMR spectrum, offering a predictive analysis of both ¹H and ¹³C chemical shifts and coupling patterns. The principles discussed herein are foundational for the structural verification and purity assessment of this and structurally related molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3] For a molecule such as this compound, with its distinct aliphatic and heteroatomic features, NMR serves as a definitive tool for structural confirmation.
The molecular structure, with the IUPAC name this compound, has a chemical formula of C₁₂H₂₂BrNO₂ and a molecular weight of 292.21 g/mol .[4] Understanding its NMR spectrum is crucial for researchers utilizing it in synthetic pathways.
Molecular Structure and Predicted Spectral Features
To facilitate the analysis, a clear visualization of the molecule with atom numbering is essential.
Figure 1: Labeled structure of this compound.
¹H NMR Spectrum: A Predictive Analysis
The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H on C8 | 3.4 - 3.6 | Triplet (t) | 2H | Directly attached to a carbon bearing an electronegative bromine atom, leading to a significant downfield shift.[5][6][7] Coupled to the two protons on C7. |
| H on C2, C6 | 3.9 - 4.2 | Broad multiplet (br m) | 2H | Protons on carbons adjacent to the nitrogen of the Boc-protected piperidine ring. The bulky Boc group restricts rotation, potentially making these protons diastereotopic and leading to complex splitting. |
| H on C7 | 1.8 - 2.0 | Multiplet (m) | 2H | Aliphatic protons adjacent to the piperidine ring and the bromine-bearing carbon. |
| H on C3, C5 (axial) | 1.0 - 1.3 | Multiplet (m) | 2H | Shielded axial protons of the piperidine ring. |
| H on C3, C5 (equatorial) | 1.6 - 1.8 | Multiplet (m) | 2H | Deshielded equatorial protons of the piperidine ring. |
| H on C4 | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton on the piperidine ring. |
| H on C11 | 1.45 | Singlet (s) | 9H | Protons of the tert-butyl group are equivalent and show a characteristic singlet due to the absence of adjacent protons.[8] |
| H on C2, C6 (axial) | 2.6 - 2.8 | Multiplet (m) | 2H | Shielded axial protons on carbons adjacent to the nitrogen. |
¹³C NMR Spectrum: A Predictive Analysis
The carbon (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (Carbonyl) | 154 - 156 | The carbonyl carbon of the Boc protecting group is significantly deshielded.[9][10] |
| C10 (Quaternary) | 79 - 81 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom.[9][10] |
| C2, C6 | 44 - 46 | Carbons adjacent to the nitrogen atom in the piperidine ring. |
| C8 | 33 - 35 | Carbon directly bonded to the electronegative bromine atom. |
| C7 | 38 - 40 | Aliphatic carbon in the ethyl chain. |
| C4 | 35 - 37 | Methine carbon of the piperidine ring. |
| C3, C5 | 29 - 31 | Methylene carbons of the piperidine ring. |
| C11 (Methyl) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group.[8][9] |
Experimental Protocol: NMR Sample Preparation
Achieving a high-quality NMR spectrum is contingent upon proper sample preparation.[11][12] The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.
Figure 2: Standard workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh the appropriate amount of the compound. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient, while ¹³C NMR may require a higher concentration of 50-100 mg due to the lower natural abundance of the ¹³C isotope.[11][13]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample and has minimal overlapping signals with the analyte.[14] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[12][13] Gentle vortexing or warming may be necessary to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean NMR tube.[12]
-
Transfer to NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[11][12] Scratches or impurities on the tube can adversely affect the magnetic field homogeneity and, consequently, the spectral resolution.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for routine analysis.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Analysis: Insert the NMR tube into a spinner turbine, check for the correct depth, and introduce it into the NMR spectrometer for data acquisition.
Conclusion
The NMR spectral analysis of this compound is a powerful method for its structural verification. The predicted ¹H and ¹³C NMR data, based on established principles of chemical shifts and coupling, provide a clear roadmap for interpreting the experimental spectrum. The distinct signals for the tert-butyl group, the piperidine ring protons, and the bromoethyl side chain create a unique spectral fingerprint for this molecule. Adherence to rigorous sample preparation protocols is paramount to obtaining high-resolution spectra that enable unambiguous structural assignment and purity assessment, which are critical in the context of pharmaceutical research and development.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. organomation.com [organomation.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. depts.washington.edu [depts.washington.edu]
A Technical Guide to the Crystal Structure Determination of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: From Synthesis to Structural Elucidation
This in-depth technical guide provides a comprehensive framework for the determination of the crystal structure of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key building block in modern drug discovery.[1][2] The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, making a detailed understanding of its structural derivatives crucial for rational drug design and development.[2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and field-proven insights.
While a specific crystal structure for the title compound is not publicly available in databases such as the Cambridge Structural Database (CSD), this guide will equip researchers with the necessary protocols and theoretical understanding to determine it independently.[3][4] We will navigate the entire workflow, from the synthesis of high-purity material and the critical art of crystal growth to the intricacies of single-crystal X-ray diffraction (XRD) data collection and structural refinement.
The Strategic Importance of Crystal Structure Analysis
A definitive three-dimensional atomic arrangement, as provided by single-crystal XRD, is the gold standard for molecular structure elucidation.[5][6] This technique provides precise information on:
-
Molecular Conformation: The spatial arrangement of atoms, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern the packing of molecules in the crystal lattice.
-
Stereochemistry: Unambiguous assignment of stereocenters.
-
Bond Lengths and Angles: Precise measurements that can reveal electronic effects and strain within the molecule.[5][7]
This information is invaluable for understanding the compound's physicochemical properties, its potential binding modes to biological targets, and for guiding further synthetic modifications.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of analytically pure material. The presence of impurities can significantly hinder or even prevent crystallization. A common synthetic route to this compound involves the reduction of a corresponding ester or carboxylic acid followed by bromination.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
-
Bromination:
-
Dissolve the starting alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃). The choice of reagent can influence the reaction conditions and work-up procedure.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the title compound, which is typically a white solid or a colorless oil that solidifies upon standing.
-
Trustworthiness Check: The purity of the synthesized compound should be rigorously assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials or byproducts before proceeding to crystallization trials.
The Art of Crystallization: Growing Diffraction-Quality Single Crystals
Obtaining single crystals suitable for XRD analysis is often the most challenging step.[6] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically between 0.1 and 0.3 mm.[5][8] For a small organic molecule like this compound, several crystallization techniques can be employed. The key principle is to achieve slow supersaturation of a solution of the compound.[8]
Crystallization Methodologies:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
Practical Insights: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, and their mixtures) and crystallization methods is highly recommended. Patience is paramount in this phase.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][9] The diffracted X-rays are then collected by a detector.[6]
Experimental Workflow for Single-Crystal XRD:
Caption: Experimental workflow for crystal structure determination.
Step-by-Step Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A selected crystal is carefully mounted on a loop or a glass fiber.[5]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[7]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental data by least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges, as indicated by the R-factor and goodness-of-fit.
-
Validation: The final crystal structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability.
Expected Structural Features and Data Presentation
Based on the known structures of similar piperidine derivatives, the piperidine ring in this compound is expected to adopt a chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the 2-bromoethyl substituent will likely occupy equatorial positions to minimize steric hindrance.
The final crystallographic data should be summarized in a standardized format as shown in the table below. This data would be obtained after successful completion of the experimental workflow.
| Parameter | Value (Example) |
| Chemical Formula | C₁₂H₂₂BrNO₂ |
| Formula Weight | 292.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Calculated Density (g/cm³) | Value to be determined |
| Absorption Coefficient (mm⁻¹) | Value to be determined |
| F(000) | Value to be determined |
| Crystal Size (mm³) | Value to be determined |
| θ range for data collection (°) | Value to be determined |
| Reflections collected | Value to be determined |
| Independent reflections | Value to be determined |
| Final R indices [I > 2σ(I)] | Value to be determined |
| R indices (all data) | Value to be determined |
| Goodness-of-fit on F² | Value to be determined |
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding its chemical behavior and its potential as a pharmaceutical building block. While the process requires careful execution and often iterative optimization, particularly in the crystallization phase, the resulting detailed three-dimensional structural information is invaluable for advancing drug discovery programs. This guide provides a robust framework for researchers to successfully navigate the path from synthesis to a fully refined and validated crystal structure.
References
- 1. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application in Medicinal Chemistry
Introduction: A Versatile Building Block for Drug Discovery
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a reactive bromoethyl side chain, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, particularly those targeting G-protein coupled receptors (GPCRs). The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, providing favorable pharmacokinetic properties. The bromoethyl group serves as a versatile electrophile for the introduction of this scaffold onto various nucleophilic substrates. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this important synthetic intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 169457-73-2 | [1] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |
| Molecular Weight | 292.21 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 39.0 °C | [1] |
| Boiling Point | 334.2 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, acetone, and ether. | [1] |
Synthesis: From Alcohol to Alkyl Bromide
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. While several brominating agents can be employed, the Appel reaction offers a mild and high-yielding approach.
Synthetic Workflow: Appel Reaction
The Appel reaction facilitates the conversion of an alcohol to an alkyl halide using a combination of a phosphine and a carbon tetrahalide. In this case, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are used to transform the primary alcohol into the desired primary alkyl bromide.
Caption: General workflow for the synthesis of this compound via the Appel reaction.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Appel reaction is sensitive to water, which can hydrolyze the phosphonium intermediates and reduce the yield.
-
Inert Atmosphere: Prevents oxidation of triphenylphosphine.
-
Stepwise Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts.
-
Purification by Chromatography: This step is crucial to remove the triphenylphosphine oxide byproduct, which can be challenging to separate otherwise.
Analytical Characterization
Accurate characterization of this compound is essential to ensure its purity and confirm its identity before use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
¹H and ¹³C NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.10 (br s, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen atom.
-
δ 3.45 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).
-
δ 2.70 (t, J = 12.0 Hz, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen atom.
-
δ 1.85 (q, J = 6.8 Hz, 2H): Methylene protons of the ethyl group adjacent to the piperidine ring (-CH₂-CH₂Br).
-
δ 1.70 (d, J = 12.8 Hz, 2H): Axial protons on the piperidine ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 1.15-1.30 (m, 3H): Remaining protons on the piperidine ring.
¹³C NMR (CDCl₃, 101 MHz):
-
δ 154.9: Carbonyl carbon of the Boc group.
-
δ 79.5: Quaternary carbon of the tert-butyl group.
-
δ 44.0 (approx.): Carbons of the piperidine ring adjacent to the nitrogen.
-
δ 38.2: Methylene carbon of the ethyl group attached to the piperidine ring.
-
δ 35.5: Methine carbon of the piperidine ring.
-
δ 32.0: Methylene carbon bearing the bromine atom.
-
δ 31.5: Methylene carbons of the piperidine ring.
-
δ 28.4: Methyl carbons of the tert-butyl group.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl moiety readily reacts with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce the N-Boc-4-ethylpiperidine scaffold.
Alkylation of Nucleophiles: A Gateway to Diverse Scaffolds
The primary application of this building block is in the alkylation of various nucleophiles. The reaction proceeds via a standard Sₙ2 mechanism, where the nucleophile displaces the bromide ion.
References
Introduction: The Strategic Importance of a Functionalized Piperidine Scaffold
An In-Depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Synthesis, Mechanism, and Application
This guide provides an in-depth exploration of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a comprehensive understanding of the causality behind its synthesis and the strategic value of its application. We will dissect the reaction mechanisms, provide field-tested protocols, and illustrate its utility in the synthesis of complex pharmaceutical targets.
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its conformational pre-organization and ability to engage in key binding interactions make it a cornerstone of molecular design. This compound (CAS No: 169457-73-2) is a particularly valuable derivative. It combines three key features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of nucleophilic and basic conditions, yet allowing for facile deprotection under acidic conditions.
-
A Bromoethyl Sidechain: This functional handle is an excellent electrophile, primed for nucleophilic substitution reactions (SN2). It allows for the covalent linkage of the piperidine core to various nucleophiles, such as amines, phenols, and thiols.
-
The 4-Substituted Piperidine Core: This substitution pattern is a common motif in centrally active agents and other targeted therapies.
This combination makes it an ideal intermediate for introducing the 4-ethylpiperidine moiety into target molecules, a critical step in the synthesis of numerous pharmaceutical agents.
Core Compound Profile and Safety Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 169457-73-2 | |
| Molecular Formula | C₁₂H₂₂BrNO₂ | |
| Molecular Weight | 292.21 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C | |
| Solubility | Soluble in dichloromethane, ethanol, acetone, ether | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr |
Table 2: GHS Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Synthesis Pathway: From Precursor to Final Product
A robust synthesis begins with well-characterized and readily available starting materials. The logical precursor to our target compound is tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Workflow 1: Synthesis Overview
Caption: Overall synthetic workflow from the starting alcohol.
Protocol I: Synthesis of Precursor tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Rationale: The first step is the protection of the secondary amine of 4-(2-hydroxyethyl)piperidine. The Boc group is ideal as it is stable to the subsequent bromination conditions and many other synthetic transformations. The reaction is typically straightforward, proceeding cleanly with di-tert-butyl dicarbonate ((Boc)₂O).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add di-tert-butyl dicarbonate (1.05 eq).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is often pure enough for the next step. If required, purification can be achieved by flash column chromatography.[5][6]
Protocol II: Synthesis of this compound via the Appel Reaction
Mechanistic Rationale (E-E-A-T Pillar): The conversion of a primary alcohol to a primary alkyl bromide requires the hydroxyl group to be transformed into a good leaving group. Direct reaction with HBr can lead to side reactions and requires harsh acidic conditions that could compromise the Boc protecting group. The Appel reaction provides a mild and highly efficient alternative that operates under neutral conditions.[1][7] The reaction proceeds via an SN2 mechanism , which is crucial as it avoids carbocation rearrangements that can plague other methods.[1] The driving force is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
Diagram: Appel Reaction Mechanism
Caption: Mechanism of the Appel Reaction for alcohol bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).[8]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the phosphine.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and the triphenylphosphine oxide byproduct.
-
Purification: Triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate and filter to remove the bulk of the precipitated triphenylphosphine oxide.[1][9] The filtrate is then concentrated and purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2][8]
Expected Characterization Data
Validating the structure and purity of the final compound is a critical, self-validating step in any protocol. Based on the known spectra of similar N-Boc-piperidine structures, the following NMR data are expected.[10][11]
Table 3: Predicted ¹H and ¹³C NMR Data for the Target Compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~4.08 (br s, 2H) | -CH₂- (piperidine, axial) |
| ~3.45 (t, 2H) | -CH₂-Br |
| ~2.68 (t, 2H) | -CH₂- (piperidine, equatorial) |
| ~1.85 (q, 2H) | -CH₂-CH₂-Br |
| ~1.69 (d, 2H) | -CH₂- (piperidine) |
| ~1.45 (s, 9H) | -C(CH₃)₃ (Boc) |
| ~1.50-1.60 (m, 1H) | CH (piperidine) |
| ~1.15 (m, 2H) | -CH₂- (piperidine) |
Application in Pharmaceutical Synthesis: A Key Alkylation Step
The primary utility of this compound is as an alkylating agent. A prominent example is its use in the synthesis of precursors for the atypical antipsychotic drug, Cariprazine.[3][12][13] Cariprazine features a piperazine core linked via an ethyl bridge to a cyclohexane ring. Our title compound is an ideal synthon for a similar piperidine-containing analogue. The following protocol describes the N-alkylation of 1-(2,3-dichlorophenyl)piperazine.
Workflow 2: Application in Synthesis
Caption: N-Alkylation using the title compound.
Protocol III: N-Alkylation of 1-(2,3-dichlorophenyl)piperazine
Rationale: This is a classic SN2 reaction where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide from our electrophilic building block. A non-nucleophilic inorganic base is required to neutralize the HBr formed during the reaction, driving it to completion. Potassium carbonate (K₂CO₃) is a common and effective choice.
Step-by-Step Methodology:
-
Reaction Setup: Combine 1-(2,3-dichlorophenyl)piperazine (1.0 eq), this compound (1.05 eq), and anhydrous potassium carbonate (2.0-3.0 eq) in a suitable solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent (typically the piperazine). This can take several hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography to yield the pure N-alkylated product.[14][15]
Conclusion
This compound is more than a simple reagent; it is a strategically designed building block that provides a reliable and efficient route to complex molecular architectures. Its synthesis via the Appel reaction is a mild and predictable process, rooted in the well-understood SN2 mechanism. Its application as an electrophile in alkylation reactions demonstrates its value in constructing the C-N bonds that are central to a vast number of active pharmaceutical ingredients. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile intermediate into their synthetic programs.
References
- 1. orgosolver.com [orgosolver.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. TCI反応実例:Appel反応によるアルキルアルコールのブロモ化 | 東京化成工業株式会社 [tcichemicals.com]
- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Introduction: Understanding the Molecule and its Associated Risks
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a valuable bifunctional molecule frequently employed in medicinal chemistry and drug development as a synthetic building block. Its structure, featuring a Boc-protected piperidine ring and a reactive bromoethyl side chain, allows for the strategic introduction of the piperidine moiety into larger, more complex molecules. However, the very features that make this compound synthetically useful also necessitate a rigorous and well-understood set of safety and handling protocols.
The primary concern with this compound stems from its bromoethyl group, which classifies it as an alkylating agent. Alkylating agents are reactive compounds that can covalently attach an alkyl group to nucleophilic sites on biological molecules, most notably DNA.[1][2] This mechanism of action is the basis for the therapeutic effects of many anticancer drugs, but it also underlies their toxicity to healthy cells.[3][4][5] Therefore, any exposure to this compound, whether through inhalation, skin contact, or ingestion, presents a significant health risk. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and toxicology.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [6] |
| Molecular Weight | 292.21 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 39.0 °C | [6] |
| Boiling Point | 334.2 °C | [6] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, acetone, and ether. | [6] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][8] |
| GHS Precautionary Statements | P261, P262, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 | [6] |
Core Principles of Safe Handling: A Proactive Approach
The safe handling of this compound is predicated on a multi-layered approach that minimizes the potential for exposure at every step. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood.[9] This is crucial to prevent the inhalation of any fine dust particles or potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Administrative Controls: Standard Operating Procedures (SOPs)
Administrative controls are work practices that reduce the risk of exposure.
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked and kept clean.
-
Restricted Access: Access to the designated work area should be limited to trained personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect the user from direct contact with the chemical.
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[11] Double-gloving is recommended, especially when handling larger quantities. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles are mandatory.[9] A face shield should also be worn when there is a risk of splashing.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a self-validating system for the safe handling of this compound.
Protocol 1: Weighing the Compound
The process of weighing a solid chemical is a critical step where the risk of generating airborne particles is high.
-
Preparation:
-
Ensure the analytical balance is clean and located inside a chemical fume hood or a containment enclosure.[13]
-
Don a full set of PPE: double gloves, chemical splash goggles, face shield, and lab coat.
-
Select a suitable weighing container, such as a glass vial or a compatible weigh boat.[14] Avoid handling the container with bare hands to prevent contamination and inaccurate measurements.[15]
-
-
Weighing:
-
Tare the balance with the empty, clean container.
-
Carefully transfer the desired amount of this compound into the container using a clean spatula.[13]
-
Avoid sudden movements that could create dust.
-
Once the desired weight is obtained, securely close the primary container of the compound.
-
-
Post-Weighing:
-
Clean the spatula and the weighing area with a solvent-moistened wipe.
-
Dispose of the wipe in the designated halogenated solid waste container.
-
Record the weight in your laboratory notebook.
-
Caption: Workflow for Safely Weighing this compound.
Protocol 2: Dissolving the Compound
This protocol outlines the steps for safely dissolving the weighed solid in a suitable solvent.
-
Preparation:
-
Work exclusively within a chemical fume hood.
-
Ensure all necessary glassware is clean and dry.
-
Have the appropriate solvent ready in a labeled container.
-
-
Dissolution:
-
Add the solvent to the weighing container containing the this compound.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking that could create aerosols.
-
If transferring to another vessel, do so carefully to avoid splashing. Rinse the original container with a small amount of solvent and add the rinsing to the main solution to ensure a quantitative transfer.
-
-
Post-Dissolution:
-
Cap the container with the solution.
-
Clean any spills immediately with an appropriate absorbent material.
-
Dispose of any contaminated materials in the designated halogenated waste stream.
-
Storage and Waste Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated.[12] A recommended storage temperature is between 10°C and 25°C.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals. The Boc protecting group can be labile to strong acids.[16]
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials, must be collected in a designated, sealed container for halogenated organic solid waste.[11][17]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated container for halogenated organic liquid waste.[17] Do not mix with non-halogenated waste streams.
-
Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent, and the rinsing should be collected as halogenated liquid waste before washing.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Spill Response
The appropriate response to a spill depends on its size and the immediate hazards it presents.
-
Minor Spill (contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[18] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for halogenated solid waste.[18]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (large quantity, uncontained, or in a public area):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill poses a fire or explosion hazard.
-
Call emergency services and inform them of the nature and location of the spill.[19]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Caption: Decision Tree for Spill Response.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its potential as an alkylating agent demands a commensurate level of respect and caution. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a set of rules to be followed, but a foundational element of scientific integrity and professional responsibility.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. thelabcode.wordpress.com [thelabcode.wordpress.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 19. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 20. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
The Versatile Workhorse of Modern Synthesis: Application Notes for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Introduction: In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a bifunctional building block, has emerged as a critical tool for medicinal chemists and process development scientists. Its unique architecture, featuring a nucleophilic piperidine nitrogen protected by a labile tert-butyloxycarbonyl (Boc) group and a reactive primary alkyl bromide, offers a versatile handle for constructing complex molecular architectures. This application note provides an in-depth guide to the synthetic utility of this reagent, complete with detailed protocols, mechanistic insights, and practical considerations for its application in N-alkylation, O-alkylation, C-alkylation, and the synthesis of intricate spirocyclic systems.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The Boc-protected piperidine ring provides steric bulk and prevents unwanted N-alkylation of the piperidine nitrogen under many reaction conditions. The primary alkyl bromide serves as a potent electrophile, susceptible to nucleophilic attack by a wide range of atoms, including nitrogen, oxygen, and carbon. This allows for the introduction of the 2-(Boc-piperidin-4-yl)ethyl moiety onto a variety of substrates. Subsequent deprotection of the Boc group under acidic conditions readily liberates the piperidine nitrogen, paving the way for further functionalization.
Application I: N-Alkylation for the Synthesis of Novel Amines
The introduction of a piperidine-containing side chain is a common strategy in the development of central nervous system (CNS) active compounds and other therapeutic agents. This compound is an ideal reagent for this purpose, enabling the straightforward N-alkylation of primary and secondary amines.
Mechanistic Rationale
The N-alkylation reaction proceeds via a standard SN2 mechanism. A primary or secondary amine, acting as the nucleophile, attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation and deactivation of the starting amine.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes the N-alkylation of a generic secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 eq) and anhydrous acetonitrile or DMF.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | CH₃CN | 80 | 12 | 85 |
| Piperazine | K₂CO₃ | DMF | 80 | 16 | 78 |
| Aniline | DIPEA | CH₃CN | 70 | 24 | 65 |
Application II: O-Alkylation of Phenols and Alcohols
The ether linkage is a stable and common functional group in many biologically active molecules. This compound provides a reliable method for the preparation of aryl and alkyl ethers bearing the piperidine moiety.
Mechanistic Considerations
Similar to N-alkylation, O-alkylation proceeds through an SN2 pathway. A phenoxide or alkoxide, generated in situ by the deprotonation of the corresponding phenol or alcohol with a suitable base, acts as the nucleophile. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
Protocol 2: O-Alkylation of a Phenolic Substrate
This protocol provides a general method for the O-alkylation of a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol (1.0 eq), the base (K₂CO₃ or Cs₂CO₃, 1.5 eq), and anhydrous acetone or DMF.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ether.
Application III: C-Alkylation of Active Methylene Compounds
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound can be employed as an electrophile in the C-alkylation of enolates derived from active methylene compounds such as malonic esters and β-ketoesters.
Causality Behind Experimental Choices
The success of C-alkylation reactions hinges on the efficient generation of a soft enolate nucleophile that will preferentially attack the alkyl bromide over other potential electrophilic sites. The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically used to ensure complete deprotonation of the active methylene compound. Aprotic solvents such as tetrahydrofuran (THF) or DMF are employed to prevent protonation of the enolate.
Protocol 3: C-Alkylation of Diethyl Malonate
This protocol details the C-alkylation of diethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and the sodium hydride dispersion (1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.2 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Application IV: Synthesis of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target binding and pharmacokinetic properties.[1] this compound is a valuable precursor for the construction of spiro[piperidine-4,3'-oxindole] derivatives, a privileged scaffold in drug discovery.
Synthetic Workflow for Spiro[piperidine-4,3'-oxindole]
The synthesis typically involves an initial alkylation of an oxindole derivative at the C3 position with this compound, followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of spiro[piperidine-4,3'-oxindole].
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of alkylation reactions provides a straightforward and efficient means of introducing the medicinally important piperidine motif into diverse molecular frameworks. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of novel and complex molecules with potential therapeutic applications.
References
The Versatile Scaffold: Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate as a Pivotal Building Block in Modern Drug Discovery
I have gathered substantial information on tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, including its synthesis, chemical properties, and its application as a building block in the synthesis of various biologically active molecules such as neuroleptics, GPCR ligands, and spiro-piperidine derivatives. I have found several reaction protocols, including alkylation of amines and phenols, which are key applications of this building block. The search results also provide context on the importance of the piperidine moiety in drug discovery.
I can now proceed to structure the detailed application notes and protocols as requested. I have enough information to explain the causality behind experimental choices, describe self-validating protocols, and cite authoritative sources. I can also create the required diagrams and tables. Therefore, I do not need further search actions at this stage.
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal anchor for designing ligands that target a wide array of biological macromolecules. Among the plethora of piperidine-containing building blocks, this compound has emerged as a particularly valuable and versatile reagent for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Strategic Advantage of this compound
The utility of this building block stems from a confluence of strategic chemical features. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers robust protection under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for late-stage diversification of the final compound.[3] The primary bromoethyl substituent at the 4-position serves as a potent electrophile, enabling facile alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is the cornerstone of its application in constructing diverse molecular architectures.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [4] |
| Molecular Weight | 292.21 g/mol | [4] |
| Appearance | White solid or colorless oil | |
| Melting Point | 39-42 °C | [5] |
| Boiling Point | 334.2 ± 15.0 °C (Predicted) | [5] |
| Storage | 2-8 °C | [5] |
Core Applications in the Synthesis of Bioactive Molecules
The primary application of this compound lies in its ability to introduce the 4-(ethyl)piperidine motif into a target molecule. This moiety is a common feature in ligands for G protein-coupled receptors (GPCRs), ion channels, and enzymes.[6][7][8]
Synthesis of Neuroleptic Agents
A significant application of this building block is in the synthesis of neuroleptic drugs, particularly those with a butyrophenone-like structure.[9] The piperidine ring often serves as a central scaffold that can be functionalized to interact with dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[10][11] The ethyl linker provided by the building block allows for the connection of the piperidine core to various aromatic or heteroaromatic systems.
Construction of Spiro-Piperidine Derivatives
Spirocyclic scaffolds, where two rings share a single atom, have gained considerable attention in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved target selectivity and pharmacokinetic properties.[2][12] this compound can be utilized in intramolecular alkylation reactions to construct spiro-piperidine systems, a key structural motif in a number of CNS agents.[13][14]
Alkylation of Amines and Phenols for GPCR Ligand Synthesis
The electrophilic nature of the bromoethyl group makes it an excellent reagent for the N-alkylation of primary and secondary amines and the O-alkylation of phenols.[15] This is a widely used strategy for synthesizing ligands for various GPCRs, where the piperidine moiety can serve as a key pharmacophore that interacts with the receptor binding pocket.[6][8]
Below is a general workflow for the application of this building block in drug discovery:
Experimental Protocols
The following protocols are provided as representative examples of how to effectively utilize this compound in common synthetic transformations.
General Protocol for N-Alkylation of a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine to form a secondary amine linkage.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq) and the chosen solvent (e.g., ACN).
-
Add a suitable base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
General Protocol for O-Alkylation of a Phenol
This protocol outlines the synthesis of an aryl ether through the reaction of a phenol with this compound.
Materials:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon) if using NaH
-
Standard work-up and purification equipment
Procedure:
-
If using NaH, suspend the NaH (1.2-1.5 eq) in anhydrous DMF in a flask under an inert atmosphere. Cool the suspension to 0 °C.
-
Add a solution of the phenol (1.0 eq) in DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to form the phenoxide.
-
If using K₂CO₃, add the phenol (1.0 eq) and K₂CO₃ (2.0-3.0 eq) to a flask containing DMF or acetone.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required.
-
Quench the reaction carefully with water (especially if NaH was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Synthesis of the Building Block
For researchers interested in the synthesis of this compound, a common and effective method is the Appel reaction, starting from the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[5][16]
Reaction Scheme:
Brief Protocol:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add carbon tetrabromide (CBr₄).
-
Slowly add a solution of triphenylphosphine (PPh₃) in THF.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work-up typically involves filtration to remove triphenylphosphine oxide and purification by column chromatography.[5][16]
Safety and Handling
This compound is classified as an acute oral toxicant and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its strategic combination of a protected piperidine nitrogen and a reactive electrophilic side chain provides a powerful tool for the synthesis of a wide range of biologically active molecules. The protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory, ultimately accelerating the discovery of new therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. bepls.com [bepls.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-BOC-4-(2-BROMO-ETHYL)-PIPERIDINE CAS#: 169457-73-2 [m.chemicalbook.com]
- 6. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5492907A - Antipsychotic composition and method of treatment - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tert-Butyl 3H-Spiro[Isobenzofuran-1,4’-Piperidine]-1’-Carboxylate [myskinrecipes.com]
- 15. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 16. N-BOC-4-(2-BROMO-ETHYL)-PIPERIDINE | 169457-73-2 [chemicalbook.com]
Application Notes & Protocols: Strategic Alkylation using Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the application of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in alkylation reactions. As a pivotal building block in modern medicinal chemistry, this reagent serves as a versatile precursor for introducing the 4-substituted piperidine-ethyl motif, a common pharmacophore in a multitude of therapeutic agents, including antihistamines and CNS-targeting drugs.[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering a deep dive into reaction mechanisms, step-by-step experimental procedures for N-, O-, and S-alkylation, and strategies for validation and troubleshooting.
Introduction: The Strategic Value of the Piperidine-Ethyl Moiety
The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When functionalized with an ethyl linker at the 4-position, it creates a versatile side chain that can be used to connect to various nucleophilic centers in target molecules. This compound is an ideal reagent for this purpose.
Its key features include:
-
A Primary Alkyl Halide: The bromoethyl group is a potent electrophile, primed for nucleophilic substitution. Being a primary halide, it strongly favors the S\N2 reaction pathway, leading to predictable and clean product formation with minimal risk of elimination or rearrangement side reactions.[4][5][6]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves two critical functions. First, it deactivates the secondary amine, preventing self-alkylation or other unwanted side reactions. Second, it enhances the solubility of the reagent in common organic solvents. The Boc group can be readily removed under acidic conditions post-alkylation, revealing the piperidine nitrogen for further functionalization if required.
This guide will explore the fundamental principles and provide actionable protocols for leveraging this reagent in key synthetic transformations.
The Reaction Engine: Understanding the S\N2 Mechanism
The workhorse reaction for this alkylating agent is the bimolecular nucleophilic substitution (S\N2) mechanism.[7][8] A thorough understanding of this pathway is essential for optimizing reaction conditions and troubleshooting outcomes.
Mechanism Pillars:
-
Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon (the one bonded to bromine) at the same time as the bromide leaving group departs. There are no intermediates.[6]
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite the leaving group. This trajectory is necessary to minimize steric hindrance and electrostatic repulsion from the departing, electron-rich bromide ion.[5][6]
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (the piperidine reagent) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[8]
Caption: General S\N2 mechanism for alkylation.
Experimental Protocols & Methodologies
Safety First: this compound is classified as an irritant and is harmful if swallowed.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Protocol 1: N-Alkylation of Secondary Amines
This protocol is broadly applicable for the alkylation of secondary amines, such as other piperidines, piperazines, or anilines. The choice of base is critical; a non-nucleophilic inorganic base like potassium carbonate is often sufficient. For less reactive amines or to accelerate the reaction, a stronger base like sodium hydride can be used, but requires anhydrous conditions.[10]
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.) and a suitable solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M).
-
Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.). Causality: The base is crucial for neutralizing the HBr byproduct generated during the reaction. Without it, the amine nucleophile would be protonated to form a non-nucleophilic ammonium salt, stalling the reaction.[10][11]
-
Substrate Addition: Add this compound (1.1-1.2 eq.) to the stirring suspension. Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable starting amine.
-
Reaction: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is typically purified by flash column chromatography on silica gel.
Data Summary: N-Alkylation Conditions
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | K₂CO₃ | Acetonitrile | Reflux | 12 | >85% | Adapted from[12] |
| 4-Methyl-1H-pyrazole | Cs₂CO₃ | DMF | 70 | 6 | ~87% | Adapted from[1] |
| Aniline | NaH | Dry DMF | 25-50 | 8 | Variable | Adapted from[10] |
| Secondary Amine | DIPEA | Acetonitrile | 25 (RT) | 24 | Good | [10] |
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The alkylation of phenols provides a direct route to aryl ethers, which are common motifs in pharmaceuticals. This reaction requires a base strong enough to deprotonate the weakly acidic phenolic hydroxyl group to generate the more potent phenoxide nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, N₂-purged flask, dissolve the phenol (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or THF.
-
Base Addition: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. The reaction is exothermic and produces flammable H₂ gas, necessitating careful, slow addition at low temperature under an inert atmosphere.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Substrate Addition: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-70 °C and monitor by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data Summary: O-Alkylation Conditions
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaH | Dry DMF | 60 | 12 | High | General Protocol |
| 4-Hydroxybenzoic acid methyl ester | K₂CO₃ | Acetone | Reflux | 24 | ~51% | Adapted from[13] |
| 4-tert-Butylphenol | [HIMA]OTs (catalyst) | Neat | 70 | 2 | >90% | Adapted from[14] |
Protocol 3: S-Alkylation of Thiols
The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols. Thiols are generally more acidic and more nucleophilic than their alcohol counterparts, allowing for the use of milder bases and reaction conditions.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the thiol (1.0 eq.) in a solvent such as ethanol, DMF, or acetonitrile.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (TEA, 1.5 eq.). The base deprotonates the thiol to form the highly nucleophilic thiolate anion.
-
Substrate Addition: Add this compound (1.05-1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C. Thiol alkylations are often rapid and can be complete in 1-4 hours. Monitor by TLC.
-
Work-up & Purification: The work-up is similar to the N-alkylation protocol. Filter the base, concentrate the solvent, and partition the residue between water and an organic solvent. Dry and concentrate the organic layer, followed by purification via flash chromatography.
Data Summary: S-Alkylation Conditions
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ / Al₂O₃ | Solvent-free | 25 (RT) | <1 | >95% | Adapted from[16] |
| Benzyl Mercaptan | TBAOH (aq.) | Water | 70 | 1.5 | High | [15] |
| 1-Adamantanethiol | LiNTf₂ (catalyst) | DCE | 60 | 16 | ~80% | Adapted from |
Trustworthiness: Validation and In-Process Controls
Every protocol must be a self-validating system. Incorporate the following checks to ensure reaction success and product integrity.
-
Reaction Monitoring (TLC/LC-MS): This is the most critical in-process control.
-
TLC: Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have an Rf value intermediate between the polar nucleophile and the less polar alkylating agent.
-
LC-MS: Provides definitive confirmation of the consumption of starting materials and the formation of a product with the correct molecular weight.
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. Key diagnostic signals include the disappearance of the nucleophile's N-H, O-H, or S-H proton and the appearance of new methylene signals adjacent to the nucleophile and the piperidine ring.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.
-
Caption: A standard workflow for alkylation reactions.
References
- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2000001671A2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. [PDF] Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina | Semantic Scholar [semanticscholar.org]
The Versatile Building Block: Application of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a cornerstone building block, prized for its unique combination of a reactive alkyl bromide, a protected piperidine ring, and favorable physicochemical properties. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Attributes and Strategic Advantages
This compound, with the empirical formula C₁₂H₂₂BrNO₂ and a molecular weight of 292.21 g/mol , is a white solid at room temperature. Its structure is characterized by a piperidine ring substituted at the 4-position with a bromoethyl group. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, a feature that is central to its utility.
Key Structural Features and Their Implications:
-
Primary Alkyl Bromide: The bromoethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the piperidinylethyl scaffold onto a wide array of nucleophilic substrates, including phenols, thiols, amines, and carbanions.
-
Boc-Protected Piperidine: The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet easily removable under acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule before deprotection and subsequent functionalization of the piperidine nitrogen.
-
Lipophilic Character: The tert-butyl group and the overall hydrocarbon framework impart a degree of lipophilicity, which can be advantageous for improving the pharmacokinetic profile of drug candidates.
These attributes make this reagent a versatile tool for accessing a diverse range of chemical matter, particularly in the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas where the piperidine motif is prevalent.
Applications in the Synthesis of Bioactive Molecules
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This compound provides a direct and efficient route to incorporate the 4-substituted piperidinylethyl moiety, which is a key pharmacophore in several classes of therapeutic agents.
Synthesis of Antipsychotic Agents
A significant application of this building block is in the synthesis of atypical antipsychotics. The 4-substituted piperidine core is a common feature in many dopamine D2 and serotonin 5-HT2A receptor antagonists.[1][2] The bromoethyl side chain allows for the alkylation of various heterocyclic systems, leading to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
For instance, the synthesis of analogues of butyrophenone antipsychotics can be envisioned through the alkylation of a phenolic precursor with this compound, followed by Boc deprotection and subsequent elaboration.
Development of Novel Kinase Inhibitors
The piperidine scaffold is also frequently employed in the design of kinase inhibitors, where it can serve as a solvent-exposed moiety to enhance solubility and modulate pharmacokinetic properties. The bromoethyl group of the title compound can be used to link the piperidine ring to the core of a kinase inhibitor, often through an ether or amine linkage.
Elaboration into Diverse Heterocyclic Systems
Beyond its direct use in appending the piperidinylethyl group, the bromoethyl functionality can be further transformed. For example, it can be converted to an azide for use in "click" chemistry, or to a phosphonium salt for Wittig reactions, thereby expanding its synthetic utility.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative nucleophilic substitution reaction using this compound.
General N-Alkylation of a Phenolic Substrate
This protocol describes the O-alkylation of a generic phenol with this compound.
Reaction Scheme:
A representative O-alkylation reaction.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the phenolic substrate.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x) and then with brine (1 x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, particularly if the substrate or product is sensitive.
-
Anhydrous Conditions: The use of anhydrous solvent and base is crucial as water can hydrolyze the alkyl bromide and compete with the phenoxide as a nucleophile.
-
Excess Reagent and Base: Using a slight excess of the alkylating agent and a larger excess of the base helps to drive the reaction to completion. Potassium carbonate is a mild base suitable for deprotonating phenols without causing unwanted side reactions.
-
Aprotic Polar Solvent: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the potassium phenoxide and promoting the SN2 reaction.
-
Aqueous Workup: The workup procedure is designed to remove the DMF solvent, excess base, and any inorganic byproducts.
-
Chromatographic Purification: This is a standard method to isolate the pure product from any unreacted starting materials or side products.
Boc Deprotection Protocol
Reaction Scheme:
Standard Boc-deprotection of the piperidine nitrogen.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) or an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in DCM or EtOAc and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM or EtOAc (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3][4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, coupled with the stability and facile removal of the Boc protecting group, provides a reliable and efficient platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. fishersci.ca [fishersci.ca]
Application Notes & Protocols: Leveraging Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in the Synthesis of Advanced Piperidine Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This versatile building block is a cornerstone in the synthesis of complex piperidine-containing molecules, which are prevalent scaffolds in a vast array of pharmacologically active agents. We will delve into the causality behind experimental choices, provide detailed, validated protocols for key transformations, and offer insights into subsequent synthetic steps. The protocols herein are designed to be self-validating, ensuring reproducibility and high yields.
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. This compound serves as an invaluable starting material, offering a bifunctional handle for synthetic elaboration. The primary bromide facilitates nucleophilic substitution, allowing for the attachment of various pharmacophores, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet easily removable, mask for the piperidine nitrogen, enabling sequential and controlled synthetic strategies.
Physicochemical Properties & Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [1][2] |
| Molecular Weight | 292.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 39.0 °C | |
| Boiling Point | 334.2 °C | |
| CAS Number | 169457-73-2 | [2] |
Safety & Handling: this compound is classified as an acute oral toxicant (Category 4) and can cause skin and serious eye irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3][4]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Core Application: Nucleophilic (SN2) Alkylation
The primary utility of this reagent lies in its capacity as an electrophile in SN2 reactions. The terminal bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. The Boc-protected piperidine core is appended to the nucleophilic substrate, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.
Caption: General SN2 Alkylation Workflow.
Application Note 1: N-Alkylation of Amines and Anilines
This reaction is fundamental for linking the piperidine scaffold to amine-containing molecules, a common strategy in the synthesis of GPCR ligands and enzyme inhibitors.
Scientific Rationale: The choice of base and solvent is critical for success. An inorganic base like potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is typically used.[5] K₂CO₃ is a mild, inexpensive base suitable for many primary and secondary amines. DIPEA is a non-nucleophilic hindered amine base often used when substrates are sensitive to stronger inorganic bases. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[5][6] Heating is often required to drive the reaction to completion, particularly with less nucleophilic amines like anilines.[7][8]
Detailed Protocol: N-Alkylation of 4-Fluoroaniline
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoroaniline (1.0 eq.).
-
Dissolve the aniline in anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
To this stirring suspension, add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 70-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product, tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.[9]
| Substrate Type | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aliphatic Amine | K₂CO₃ | ACN | 60-80 | 85-95 |
| Aniline | Cs₂CO₃ | DMF | 80-100 | 70-85 |
| Heterocyclic Amine | DIPEA | DMF | 70-90 | 75-90 |
Application Note 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is used to create aryl ethers, connecting the piperidine moiety to phenolic compounds, which is a key step in the synthesis of various antagonists and reuptake inhibitors.
Scientific Rationale: Phenols are less nucleophilic than aliphatic amines, thus requiring stronger bases to deprotonate the hydroxyl group to form the more potent phenoxide nucleophile. Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are commonly employed. NaH is a very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. Cs₂CO₃ is a milder but highly effective base, often leading to higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. The reaction is typically performed in anhydrous DMF or THF.
Detailed Protocol: O-Alkylation of 4-Hydroxyphenylacetic Acid Methyl Ester
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-hydroxyphenylacetic acid methyl ester (1.0 eq.) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Key Downstream Transformation: Boc Group Deprotection
After successfully coupling the piperidine building block, the Boc group is often removed to liberate the piperidine nitrogen. This free secondary amine can then be used for further functionalization, such as acylation, reductive amination, or another alkylation.
Scientific Rationale: The Boc group is a carbamate that is specifically designed to be labile under acidic conditions.[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which forms isobutylene. The resulting carbamic acid spontaneously decarboxylates to yield the free amine as an ammonium salt.[10] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[11][12] These conditions are orthogonal to many other protecting groups (e.g., Fmoc, Cbz, benzyl ethers), allowing for selective deprotection.
Caption: Synthetic Workflow: Deprotection and Further Functionalization.
Detailed Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolve the Boc-protected piperidine derivative (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the TFA salt of the deprotected amine. It can be used directly in some subsequent reactions or neutralized by partitioning between an organic solvent (e.g., DCM or ethyl acetate) and an aqueous basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to obtain the free amine.
Conclusion
This compound is a robust and highly adaptable building block for modern organic synthesis and drug discovery. Its predictable reactivity in nucleophilic substitution reactions, combined with the stability and straightforward removal of the Boc protecting group, provides a reliable pathway for the construction of complex piperidine-containing molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic programs, accelerating the discovery of novel chemical entities.
References
- 1. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.ca [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: N-Alkylation Coupling of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide to the experimental procedure for the coupling of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, making robust and reproducible synthetic routes to its derivatives highly valuable.[1] This application note focuses on the nucleophilic substitution reaction, specifically N-alkylation of secondary amines, a cornerstone reaction for introducing this moiety. We will delve into the mechanistic underpinnings, key experimental parameters, a detailed step-by-step protocol, and methods for reaction monitoring and product purification. The causality behind procedural choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific nucleophiles and target molecules.
Reaction Principle and Mechanistic Overview
The coupling of this compound with a nucleophile, such as a primary or secondary amine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
-
Step 1: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine.
-
Step 2: Simultaneously, the carbon-bromine bond breaks, with bromide acting as the leaving group. This concerted step results in the formation of a new carbon-nitrogen bond.[2]
-
Step 3: A base present in the reaction mixture deprotonates the newly formed ammonium salt to yield the final, neutral tertiary amine product.
The reaction rate is dependent on the concentration of both the alkyl bromide and the amine nucleophile. The choice of solvent, base, and temperature are critical parameters that significantly influence the reaction's efficiency and selectivity.
Key Experimental Considerations
A successful coupling reaction requires careful optimization of several factors. Understanding the role of each component is crucial for maximizing yield and purity.
-
Choice of Nucleophile: The protocol is broadly applicable to primary and secondary amines. The nucleophilicity of the amine will affect the reaction rate; electron-rich amines generally react faster. It is important to note that the product of the reaction, a more substituted amine, is often still nucleophilic and can react with another molecule of the alkyl bromide.[3] This can lead to the formation of a quaternary ammonium salt byproduct. Using a slight excess of the amine nucleophile can sometimes mitigate this side reaction.
-
Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation of the base without strongly solvating the amine nucleophile, leaving it free to react.
-
Base Selection: A base is required to neutralize the hydrogen bromide (HBr) that is formed during the reaction, preventing the protonation and deactivation of the starting amine.[3]
-
Inorganic Bases: Finely ground potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used. They are heterogeneous in many organic solvents, which can simplify workup.
-
Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also widely used. They act as acid scavengers and typically ensure a homogeneous reaction mixture.[5]
-
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., 60-80 °C) to increase the reaction rate, particularly for less reactive amines.[4] However, excessively high temperatures can lead to side reactions and decomposition. Monitoring the reaction progress is essential to determine the optimal temperature and reaction time.
Experimental Workflow Overview
The overall process, from initial setup to final product analysis, follows a logical sequence designed to ensure efficiency and purity.
Caption: General workflow for the N-alkylation of an amine with this compound.
Detailed Experimental Protocol: Coupling with Morpholine
This protocol details a representative procedure for the N-alkylation of morpholine. The principles can be readily adapted for other secondary amines.
4.1 Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| Morpholine | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous, finely ground | Heating mantle with temperature controller |
| Acetonitrile (ACN), anhydrous | Condenser and inert gas line (N₂ or Ar) |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (saturated aqueous NaCl solution) | Glassware for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | TLC plates (Silica gel 60 F₂₅₄) |
| Silica Gel (for column chromatography) | NMR tubes and deuterated solvent (e.g., CDCl₃) |
4.2 Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 292.21[6] | 5.0 | 1.46 g | 1.0 |
| Morpholine | 87.12 | 6.0 | 0.52 g (0.52 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | 2.0 |
| Acetonitrile (ACN) | - | - | 25 mL | - |
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.46 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask, followed by morpholine (0.52 mL, 6.0 mmol).
-
Initiate Reaction: Attach a condenser to the flask, and place the setup under an inert atmosphere (e.g., nitrogen or argon). Begin stirring the mixture.
-
Heating: Heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and allow the reaction to stir vigorously.
-
Reaction Monitoring: After 2 hours, begin monitoring the reaction's progress. Withdraw a small aliquot using a capillary, dilute it with ethyl acetate, and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete upon the disappearance of the starting alkyl bromide spot. The reaction may take 4-16 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and the filter pad with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess morpholine.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
Purification and Analysis
5.1 Purification by Flash Column Chromatography
The crude product should be purified to remove unreacted starting materials and byproducts.[7][8]
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The polarity of the gradient should be determined beforehand by TLC analysis.
-
Collect Fractions: Collect the fractions containing the purified product, as identified by TLC.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
5.2 Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the coupled product. Key signals to look for in the ¹H NMR spectrum include the disappearance of the signal corresponding to the -CH₂Br protons and the appearance of new signals corresponding to the protons of the coupled amine.[10][11]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | Insufficient temperature; Low reactivity of the amine; Inactive base; Wet solvent. | Increase the temperature in 10 °C increments. Allow for a longer reaction time. Use freshly dried, finely powdered base (K₂CO₃). Ensure all solvents are anhydrous. Consider a more reactive solvent like DMF. |
| Low Yield | Incomplete reaction; Product loss during workup/purification; Side reactions. | Ensure the reaction goes to completion via TLC monitoring. Be careful during extractions to avoid emulsion. Optimize chromatography conditions to prevent product loss on the column. |
| Formation of Byproducts | Over-alkylation (quaternary salt formation); Decomposition at high temperature. | Use a slight excess (1.1-1.5 eq.) of the amine nucleophile.[3] Avoid excessive heating; run the reaction at the lowest effective temperature. |
| Starting material remains | Reaction has not gone to completion; Insufficient base. | Increase reaction time and/or temperature. Ensure at least 2 equivalents of base are used to scavenge the HBr produced. |
Safety Precautions
-
This compound is an alkylating agent and should be handled with care. It may cause skin and eye irritation.[6]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Organic solvents like acetonitrile and ethyl acetate are flammable. Avoid open flames and sparks.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Alkylation of Amines [almerja.com]
- 4. Amination [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. env.go.jp [env.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Magritek [magritek.com]
Application Notes and Protocols for the Purification of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Introduction: The Critical Role of Purity
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS No: 169457-73-2) is a pivotal building block in modern medicinal chemistry and drug development.[1][2] Its bifunctional nature, featuring a nucleophile-reactive bromoethyl group and a stable, yet readily cleavable, Boc-protected piperidine nitrogen, makes it an indispensable intermediate for synthesizing a wide range of complex molecules, including potent enzyme inhibitors.[3]
The success of multi-step synthetic campaigns hinges on the purity of each intermediate. For this specific compound, residual impurities can lead to unwanted side reactions, complex product mixtures, and low yields in subsequent steps, such as nucleophilic substitutions at the primary bromide. This guide provides a comprehensive overview and detailed protocols for the robust purification of this compound, ensuring its suitability for high-stakes downstream applications.
Understanding the Impurity Profile: A Rationale for Method Selection
An effective purification strategy begins with a clear understanding of potential impurities, which are typically introduced during synthesis. A common synthetic route involves the protection of a pre-functionalized piperidine, followed by functional group manipulation to install the bromoethyl side chain.[3] This process can generate several classes of impurities:
-
Unreacted Starting Materials: Residual piperidine precursors or brominating agents (e.g., N-Bromosuccinimide).
-
Reaction Byproducts: Products from side reactions, such as elimination of HBr to form the corresponding vinyl derivative, or over-bromination.
-
Reagent-Related Impurities: Basic catalysts like triethylamine or pyridine, and residual solvents from the reaction or initial work-up.[4]
-
Degradation Products: The Boc (tert-butoxycarbonyl) group is labile to strong acids, and the C-Br bond can be susceptible to hydrolysis or substitution under certain conditions.
Given the compound's properties—a white solid with moderate polarity, soluble in common organic solvents like dichloromethane and ethyl acetate—the primary purification techniques are flash column chromatography and recrystallization.
Primary Purification Strategy: Optimized Flash Column Chromatography
Flash column chromatography is the most versatile and widely applicable method for purifying this compound, offering excellent resolution to separate closely related impurities.
Application Notes: Causality Behind Experimental Choices
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is the stationary phase of choice due to its effectiveness in separating moderately polar compounds.[5]
-
Mobile Phase (Eluent) Selection: The key to a successful separation is the choice of eluent. A binary system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically employed. The optimal polarity is determined using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.20-0.35 for the target compound.[4][5][6] This Rf range provides a balance between good separation from impurities and a reasonable elution time.
-
The Critical Role of a Basic Additive: Piperidine derivatives, even when Boc-protected, can interact with the acidic silanol groups on the silica surface, leading to significant peak tailing and potential degradation. To mitigate this, the addition of a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) , to the eluent is crucial.[4][5] This deactivates the acidic sites on the silica, resulting in sharp, symmetrical peaks and improved separation.
Data Presentation: Eluent System Development
The following table provides representative TLC data to guide eluent selection.
| Solvent System (v/v) | Triethylamine (Et₃N) | Product Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) | Assessment |
| 90:10 Hexanes/EtOAc | 1% | 0.45 | 0.60 | 0.30 | Elutes too quickly; poor separation from polar impurity. |
| 85:15 Hexanes/EtOAc | 1% | 0.30 | 0.48 | 0.12 | Optimal for separation. |
| 80:20 Hexanes/EtOAc | 1% | 0.22 | 0.38 | 0.05 | Good separation, but may require longer elution time. |
Workflow Visualization: Flash Chromatography
Caption: Workflow for purification by flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane (DCM).
-
Spot the solution on a TLC plate and develop it in various hexanes/ethyl acetate solvent systems containing 1% triethylamine.
-
Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.
-
Select a solvent system that provides a product Rf of approximately 0.30.[4][5]
-
-
Column Packing:
-
Select a glass column of appropriate size (a silica gel bed height of ~6-8 inches is typical).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes/EtOAc + 1% Et₃N).
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.
-
Equilibrate the column by running 2-3 column volumes of the chosen eluent through it.[5]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent, preferably one that is relatively non-polar like dichloromethane.[7]
-
Carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette.
-
Allow the sample to absorb fully into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, avoiding disturbance of the sample band.
-
Begin elution using gentle, positive air pressure, maintaining a steady flow rate.
-
Collect fractions of a suitable volume (e.g., 15-20 mL) in test tubes.
-
Systematically analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
Alternative Method: Purification by Crystallization
For large-scale purification or as a final polishing step after chromatography, crystallization can be a highly effective technique, leveraging the compound's solid nature.
Application Notes: Principles of Crystallization
The goal is to find a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[10]
-
Single-Solvent System: A solvent like isopropanol, ethanol, or acetonitrile might be suitable. The crude material is dissolved in a minimal amount of the hot solvent, and crystals form upon slow cooling.
-
Two-Solvent System: This is often more practical. The compound is dissolved in a minimal amount of a "good" solvent (e.g., ethyl acetate, DCM) in which it is highly soluble. A "poor" or "anti-solvent" (e.g., hexanes, heptane) in which it is sparingly soluble is then added slowly until the solution becomes turbid, inducing crystallization.[10]
-
Addressing "Oiling Out": Boc-protected intermediates can sometimes separate as an oil rather than a solid.[10] This can be overcome by ensuring very slow cooling, scratching the inside of the flask to provide nucleation sites, or adding a seed crystal of the pure compound.[11]
Workflow Visualization: Recrystallization
Caption: Workflow for purification by recrystallization.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and warm gently to dissolve the solid completely.
-
Induce Crystallization: While the solution is warm, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness (turbidity) is observed. Add a few drops of the "good" solvent to redissolve the precipitate until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under high vacuum to obtain the pure product.
Purity Assessment: A Self-Validating System
The final purity of the product must be confirmed. A multi-pronged approach ensures trustworthiness in the result:
-
TLC: A single spot in multiple eluent systems is a good indicator of high purity.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product's signals.
-
LC-MS: Provides accurate mass data and a quantitative assessment of purity by peak area percentage.
Conclusion
The purification of this compound is most effectively achieved using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system modified with 1% triethylamine. This method reliably removes common synthesis-related impurities. For higher-throughput or final polishing, a carefully optimized recrystallization protocol serves as an excellent alternative. Proper execution of these protocols, coupled with rigorous purity analysis, will yield material of high quality, suitable for advancing demanding drug discovery programs.
References
- 1. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Authored by: Senior Application Scientist, Gemini Labs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The design of these heterobifunctional molecules, which consist of a warhead for a protein of interest (POI), an E3 ligase ligand, and a connecting linker, is a nuanced process where the linker is a critical determinant of success.[1][2] This guide provides an in-depth technical overview and detailed protocols for the strategic use of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate , a versatile building block for constructing PROTACs with rigidified linkers. We will explore the rationale behind its use, its impact on PROTAC properties, and provide step-by-step synthetic methodologies for its incorporation.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target and its subsequent degradation by the proteasome.[][4] While the selection of the POI warhead and E3 ligase ligand dictates the targeting specificity, the linker that tethers them is far from a passive spacer. It profoundly influences the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[1] Linker composition, length, and rigidity can modulate a PROTAC's physicochemical properties, affecting its solubility, cell permeability, and metabolic stability.[5][6][7]
Among the diverse linker architectures, saturated heterocycles like piperidine have gained prominence for their ability to impart conformational rigidity.[5][8] This compound is a prime example of a building block that provides this rigidity, alongside orthogonally reactive functional groups for a controlled, modular PROTAC assembly.[9][10][11]
The Strategic Advantage: Why a Rigid Piperidine Scaffold?
The choice between a flexible linker (e.g., polyethylene glycol or alkyl chains) and a rigid one is a key decision in PROTAC design.[1][2] While flexible linkers allow for a broad sampling of conformational space, this can come at a significant entropic cost upon formation of the ternary complex.
Key Advantages of the Piperidine Moiety:
-
Conformational Pre-organization: The cyclic, rigid nature of the piperidine ring constrains the linker's flexibility.[5][8] This can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing the potency of the degrader.[5]
-
Improved Physicochemical and ADME Properties: The incorporation of piperidine motifs has been shown to enhance metabolic stability.[5] Furthermore, as ionizable heterocycles, they can improve aqueous solubility, a common challenge for high molecular weight PROTAC molecules.[2][6]
-
Vectorial Control: The defined geometry of the piperidine ring provides a predictable exit vector, allowing for more rational design and fine-tuning of the distance and orientation between the two ends of the PROTAC.
Dissecting the Building Block: Chemical Properties and Functional Roles
This compound is a trifunctional molecule engineered for modular synthesis. Each component serves a distinct and critical purpose.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| CAS Number | 361453-53-6 |
| Appearance | Off-white to light yellow solid |
| Primary Function | Rigid PROTAC Linker Precursor |
-
Bromoethyl Group (-CH₂CH₂Br): This is the primary reactive handle for the initial conjugation step. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions, readily undergoing nucleophilic substitution with amines, phenols, or thiols present on a POI or E3 ligase ligand.[12]
-
Piperidine Ring: This saturated heterocycle provides the rigid scaffold that is central to the linker's function, as detailed in the previous section.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a crucial acid-labile protecting group for the piperidine's secondary amine.[13] Its presence is essential for a controlled, stepwise synthesis. It masks the nucleophilicity of the piperidine nitrogen, preventing it from interfering in the initial alkylation step or causing unwanted oligomerization. The Boc group can be cleanly and efficiently removed under acidic conditions that are typically orthogonal to many other protecting groups used in complex molecule synthesis.[13][14]
General Synthetic Workflow
The synthesis of a PROTAC using this building block follows a logical and modular three-stage process. This strategy ensures high yields and minimizes purification challenges by controlling which functional groups react at each stage.
Detailed Experimental Protocols
The following protocols are representative procedures and may require optimization based on the specific substrates and their solubility, reactivity, and stability.
Protocol 1: Synthesis of Linker-Ligand Conjugate via Nucleophilic Substitution
This protocol describes the coupling of the bromoethyl group with a nucleophilic functional group (e.g., a phenol) on an E3 ligase ligand or POI warhead.
-
Rationale: An inorganic base like cesium carbonate is used. It is strong enough to deprotonate a phenol, making it a potent nucleophile, but generally mild enough to avoid side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
Reagents & Materials:
-
Ligand 1 (containing a nucleophile, e.g., a VHL ligand) (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add Ligand 1 and anhydrous DMF.
-
Add Cs₂CO₃ to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in a minimum amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS to confirm the consumption of starting material and formation of the desired product mass.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to unmask the piperidine amine.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the Boc group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the desired free amine.[13] The reaction is typically fast and clean.
-
Reagents & Materials:
-
Boc-protected intermediate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically 20-30% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the deprotection by LC-MS. The product mass should decrease by 100.16 g/mol (mass of C₅H₈O₂).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate with additional DCM or toluene (2-3x) to ensure complete removal of residual acid.
-
The resulting amine TFA salt is often a viscous oil or solid and is typically used in the next step without further purification.
-
Protocol 3: Final Amide Coupling
This protocol describes the final step: forming an amide bond between the newly exposed piperidine amine and the second ligand.
-
Rationale: Peptide coupling reagents like HATU activate the carboxylic acid, converting the hydroxyl group into a better leaving group and forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the stable amide bond.[12][15] A hindered, non-nucleophilic base like DIPEA is required to neutralize the TFA salt of the amine and to scavenge the acid produced during the reaction.
-
Reagents & Materials:
-
Amine intermediate TFA salt (from Protocol 2) (1.0 eq)
-
Ligand 2 (containing a carboxylic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve Ligand 2 in anhydrous DMF.
-
Add HATU and stir for 5 minutes.
-
Add a solution of the amine intermediate in anhydrous DMF, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate or DCM and wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity (>95%).
-
Summary of Reaction Parameters and Troubleshooting
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Common Issue | Solution |
| 1. Alkylation | Ligand-Nu, Linker-Br, Cs₂CO₃ | DMF | 60-80 | 4-16 | Low or no reaction | Use stronger base (Cs₂CO₃), ensure anhydrous conditions, increase temp. |
| 2. Deprotection | Boc-Intermediate, TFA | DCM | 0 to RT | 1-3 | Incomplete deprotection | Increase TFA concentration or reaction time; check TFA quality. |
| 3. Coupling | Amine-TFA, Ligand-COOH, HATU, DIPEA | DMF | RT | 2-12 | Low coupling yield | Use fresh HATU, ensure anhydrous DMF, check pH (should be basic). |
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced PROTAC molecules. Its inherent rigidity and orthogonal protecting group strategy enable a controlled, modular approach to constructing degraders. The piperidine scaffold offers a proven method for improving the conformational stability and pharmacokinetic properties of the resulting PROTAC, often leading to enhanced potency and better drug-like characteristics. The protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile linker into their targeted protein degradation programs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Combinatorial Chemistry and Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. In the realm of solid-phase synthesis (SPS), which is a powerhouse for generating large chemical libraries for high-throughput screening, the ability to efficiently incorporate and subsequently modify the piperidine motif is of paramount importance.
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate emerges as a highly valuable building block in this context. This bifunctional reagent offers a unique combination of features: a reactive bromoethyl group for covalent attachment to a solid support or a resin-bound substrate, and a Boc-protected piperidine nitrogen that allows for controlled, post-alkylation functionalization. This dual functionality enables its use as a versatile scaffold for the construction of diverse compound libraries, where complexity can be built upon the piperidine core after its immobilization.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the core principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Core Principles and Strategic Considerations
The successful application of this compound in solid-phase synthesis hinges on a few key principles:
-
Nucleophilic Substitution: The primary mode of attachment of this reagent to a solid-supported substrate is through a nucleophilic substitution reaction (SN2). The bromoethyl moiety serves as the electrophile, reacting with a resin-bound nucleophile, most commonly a primary or secondary amine.
-
Boc Protection Strategy: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is an acid-labile protecting group. Its stability under the basic or neutral conditions typically employed for the initial alkylation step is crucial. The subsequent removal of the Boc group with an acid, such as trifluoroacetic acid (TFA), unmasks the piperidine nitrogen for further derivatization.[3]
-
Orthogonality in Synthesis: The Boc group's acid sensitivity contrasts with the conditions used for many other protecting groups and the cleavage from certain resins (e.g., those requiring harsher acids like HF), allowing for orthogonal deprotection strategies in more complex synthetic sequences.
Workflow Overview
A typical solid-phase synthesis workflow involving this compound can be visualized as a multi-step process. This process allows for the systematic construction of a library of compounds with a common piperidine core but varied substituents.
Caption: General workflow for solid-phase synthesis using the piperidine scaffold.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a variety of piperidine-containing compounds on a solid support.
Protocol 1: Alkylation of a Resin-Bound Amine
This protocol details the crucial first step of attaching the piperidine scaffold to a solid support functionalized with a primary amine.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Place the amine-functionalized resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (0.44 g, 1.5 mmol, 3.0 eq.) and DIPEA (0.52 mL, 3.0 mmol, 6.0 eq.) in DMF (5 mL). If desired, add NaI (0.04 g, 0.25 mmol, 0.5 eq.) to the solution to catalyze the reaction.
-
Alkylation Reaction: Drain the DMF from the swollen resin. Add the solution from step 2 to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: To monitor the reaction progress, a small sample of the resin can be taken, washed thoroughly, and subjected to a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates the complete consumption of the primary amine.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with DMF (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The resin is now ready for the next step.
Protocol 2: Boc Deprotection and Piperidine Functionalization
This protocol describes the removal of the Boc protecting group and a general procedure for the subsequent acylation of the newly exposed piperidine nitrogen.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Carboxylic acid for acylation
-
Coupling reagent (e.g., HATU, HBTU)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Drain the DCM and add a solution of 20-50% TFA in DCM (10 mL). Agitate for 5 minutes.
-
Drain the TFA solution and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. This step is crucial to neutralize the trifluoroacetate salt and liberate the free secondary amine.
-
Wash the resin with DMF (5 x 10 mL).
-
-
N-Acylation (Example of Derivatization):
-
In a separate vial, dissolve the desired carboxylic acid (1.5 mmol, 3.0 eq.) and a coupling reagent such as HATU (1.45 mmol, 2.9 eq.) in DMF (5 mL).
-
Add DIPEA (3.0 mmol, 6.0 eq.) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a suitable test for secondary amines (e.g., Chloranil test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Product Isolation
The final step involves cleaving the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the type of resin and any acid-labile protecting groups on the side chains of the derivatizing moieties.
Materials:
-
Derivatized resin from Protocol 2
-
Cleavage cocktail (e.g., for Rink Amide resin: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 5 mL for 0.5 mmol of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the crude product under vacuum.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Parameter | Expected Outcome | Analytical Method |
| Purity | >90% (crude), >95% (after purification) | Reverse-Phase HPLC |
| Identity | Correct molecular weight | Mass Spectrometry (e.g., ESI-MS) |
| Yield | Variable, dependent on the number of steps and efficiency of each reaction | Calculated based on the initial resin loading and the final product weight |
Troubleshooting and Expert Insights
-
Incomplete Alkylation: If the Kaiser test remains positive after the initial alkylation, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50 °C). The addition of NaI as a catalyst is highly recommended to facilitate the substitution of the bromide.
-
Side Reactions during Boc Deprotection: The tert-butyl cation formed during Boc deprotection can lead to side reactions. While less of a concern in this specific context compared to peptide synthesis with sensitive amino acids, the use of scavengers in the cleavage cocktail is good practice.
-
Poor Cleavage Efficiency: Ensure the appropriate cleavage cocktail is used for the specific resin linker. For acid-sensitive linkers, prolonged exposure to the deprotection TFA can lead to premature cleavage and loss of product.
Conclusion
This compound is a powerful and versatile building block for the solid-phase synthesis of diverse chemical libraries. Its strategic design allows for the efficient introduction of a piperidine scaffold, which can be subsequently functionalized in a controlled manner. The protocols outlined in these application notes provide a robust framework for researchers to leverage this reagent in their drug discovery and medicinal chemistry programs. By understanding the core principles and adhering to the detailed methodologies, scientists can confidently and reproducibly synthesize novel piperidine-containing compounds for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile building block. By understanding the underlying chemical principles, you can significantly improve your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, primarily from its corresponding alcohol precursor, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Q1: What is the most reliable method for converting Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate to its bromo derivative?
A1: The Appel reaction is a highly effective and widely used method for this transformation.[1][2][3] It offers mild and neutral reaction conditions, which are crucial for preserving the acid-sensitive Boc protecting group. The reaction typically employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol to the corresponding alkyl bromide.
Q2: My Appel reaction for the bromination is not going to completion. What are the common causes?
A2: Incomplete conversion in an Appel reaction can often be attributed to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine and carbon tetrabromide are of high purity and anhydrous. Moisture can consume the reagents and reduce efficiency.
-
Stoichiometry: A slight excess of both PPh₃ and CBr₄ (typically 1.1 to 1.5 equivalents each) is often necessary to drive the reaction to completion.
-
Reaction Temperature: While the bromination with CBr₄ can often proceed at 0 °C to room temperature, gentle heating may be required for some substrates to ensure full conversion.[4]
Q3: I've successfully synthesized the bromo compound, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
A3: The removal of TPPO is a common challenge in Appel reactions. Several methods can be employed:
-
Crystallization: If your product is a solid and has different solubility properties from TPPO, crystallization can be an effective purification method.
-
Silica Gel Chromatography: This is a very common method. TPPO is quite polar and can often be separated from less polar alkyl bromide products.
-
Precipitation/Filtration: You can often remove the bulk of the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like pentane or hexane, in which TPPO is poorly soluble.[5][6] The product can then be recovered from the filtrate.
-
Complexation: TPPO can be precipitated from solutions by forming insoluble complexes with metal salts like zinc chloride or calcium bromide, allowing for its removal by filtration.[7]
Q4: Is the Boc protecting group stable under the conditions of the Appel reaction and subsequent nucleophilic substitution?
A4: The Boc (tert-butyloxycarbonyl) group is generally stable under the neutral conditions of the Appel reaction and under most basic conditions used for subsequent Sₙ2 reactions. However, it is highly sensitive to acidic conditions and will be cleaved. Therefore, it is crucial to avoid any acidic workups or reagents if the Boc group needs to be retained.
Part 2: Troubleshooting Guide for Low Yield
This section provides a more in-depth, problem-oriented approach to improving yields in reactions involving this compound.
Scenario 1: Low Yield in the Synthesis of this compound via the Appel Reaction
Problem: After performing the Appel reaction on Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, the yield of the desired bromo-compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Appel reaction.
Detailed Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Appel reaction intermediates are sensitive to water. Moisture will react with the activated phosphonium species, quenching the reaction and reducing the yield. | Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry PPh₃ and CBr₄. |
| Incomplete Reaction | The reaction may be kinetically slow. Primary alcohols are generally reactive, but steric hindrance or electronic effects can slow the reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the temperature (e.g., from 0°C to room temperature or gentle heating to 40-50°C) and/or extending the reaction time. |
| Suboptimal Stoichiometry | An insufficient amount of PPh₃ or CBr₄ will lead to incomplete conversion of the starting alcohol. | Use a slight excess (1.1 to 1.5 equivalents) of both triphenylphosphine and carbon tetrabromide relative to the alcohol. |
| Product Loss During Workup | The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product, leading to losses during purification. | Strategy 1 (Precipitation): After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or pentane. TPPO is largely insoluble and will precipitate, allowing for its removal by filtration.[5][6] Strategy 2 (Chromatography): Optimize your column chromatography gradient. A less polar eluent system will typically leave the highly polar TPPO on the baseline while eluting your product. |
Scenario 2: Low Yield in Nucleophilic Substitution Reactions Using this compound
Problem: When using this compound as an electrophile in an Sₙ2 reaction, the yield of the desired substitution product is low, and a significant amount of a side product is observed.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low Sₙ2 yield.
Detailed Causality and Solutions:
The primary competing reaction in this scenario is an E2 elimination , which forms Tert-butyl 4-vinylpiperidine-1-carboxylate. This is particularly prevalent when the nucleophile is also a strong base.[8][9][10]
| Factor Favoring E2 Elimination | Explanation | Recommended Solution to Favor Sₙ2 |
| Strong/Bulky Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) will preferentially act as bases rather than nucleophiles, abstracting a proton from the carbon adjacent to the bromine and leading to elimination.[8][10] | If your nucleophile is also a strong base, consider using a milder, less-hindered base. For example, when performing an N-alkylation with an amine, using a non-nucleophilic base like potassium carbonate or triethylamine is preferable to a strong alkoxide base. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[11] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat if necessary. |
| Solvent Choice | Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive, favoring the Sₙ2 pathway. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
This protocol is a representative procedure based on standard Appel reaction conditions.[1][4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.3 eq.) to the stirred solution. Once dissolved, add carbon tetrabromide (1.3 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or hexanes to the residue and stir vigorously for 30 minutes to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite, washing the solid with additional pentane/hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the Sₙ2 reaction of the title compound with a primary or secondary amine.
-
Preparation: In a round-bottom flask, dissolve the amine nucleophile (1.0-1.2 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq.) or triethylamine (Et₃N) (2.0 eq.).
-
Electrophile Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. shenvilab.org [shenvilab.org]
- 6. Workup [chem.rochester.edu]
- 7. scientificupdate.com [scientificupdate.com]
- 8. SN2 vs E2 [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. scribd.com [scribd.com]
Technical Support Center: Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2). This versatile building block is crucial in pharmaceutical synthesis for introducing a piperidine-ethyl linker. However, its bifunctional nature—a reactive alkyl bromide and a protected amine—presents specific challenges. This guide is structured as a series of frequently asked questions (FAQs) to troubleshoot common side reactions and optimize your experimental outcomes.
Part 1: Core Issues - Competing Reaction Pathways
Question 1: My reaction is giving a low yield of the desired substitution product and forming a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
You are encountering a classic competition between bimolecular substitution (Sₙ2) and bimolecular elimination (E2) pathways. The primary alkyl bromide of your reagent is susceptible to both reactions. The outcome is dictated by the nature of your nucleophile/base and the reaction conditions.
-
The Chemistry at Play:
-
Desired (Sₙ2): A nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide and forming the desired C-Nu bond.
-
Side Reaction (E2): A base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon). This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the bromide is ejected.[1][2] The product is tert-butyl 4-vinylpiperidine-1-carboxylate.
-
-
Causality and Troubleshooting: The key is that strong, sterically hindered bases favor elimination, while good, non-bulky nucleophiles favor substitution.[2] High temperatures also significantly favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is magnified at higher temperatures (ΔG = ΔH - TΔS).[3]
Troubleshooting Protocol: Maximizing Sₙ2 Substitution
-
Reagent Selection: Choose your nucleophile carefully. If your nucleophile is also a strong base (e.g., alkoxides like t-BuOK), E2 is likely. For nucleophiles that are weak bases (e.g., azide, cyanide, thiolates), Sₙ2 is favored.[2]
-
Base Selection: If your nucleophile requires a base for deprotonation, use a weaker, non-hindered base. Carbonates (K₂CO₃, Cs₂CO₃) are often superior to hydroxides or alkoxides.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base/nucleophile but leave the anion relatively "naked" and highly nucleophilic, promoting the Sₙ2 reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
Data Summary: Influence of Conditions on Reaction Pathway
| Parameter | Condition Favoring Sₙ2 (Desired) | Condition Favoring E2 (Side Reaction) | Rationale |
| Base/Nucleophile | Weakly basic, non-hindered (e.g., NaN₃, NaCN, R-SH + K₂CO₃) | Strongly basic, hindered (e.g., t-BuOK, DBU, LDA) | Bulky bases preferentially abstract the sterically accessible β-proton.[2] |
| Temperature | Low (0 °C to Room Temp) | High | Elimination has a higher positive entropy change.[3] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | — | Stabilizes the Sₙ2 transition state. |
Part 2: Stability and Intramolecular Reactions
Question 2: After my reaction or during workup, I've isolated an unexpected, highly polar byproduct with a mass exactly matching my starting material. What is it?
Answer:
You have likely formed the spirocyclic quaternary ammonium salt, 1-(tert-butoxycarbonyl)-1-azaspiro[4.5]decan-1-ium bromide , via an intramolecular Sₙ2 reaction. This is a common side reaction, especially under conditions of prolonged heating.
-
The Mechanism: The lone pair of electrons on the Boc-protected nitrogen atom, while significantly less nucleophilic than a free amine, can still attack the electrophilic carbon of the bromoethyl group. This intramolecular cyclization is entropically favored and results in a stable 5-membered ring fused to the piperidine core.
-
Causality and Troubleshooting: This side reaction is promoted by factors that increase the nucleophilicity of the nitrogen or the duration of the reaction at elevated temperatures. While the Boc group is designed to prevent this, its effectiveness is not absolute.
Workflow: Identifying and Preventing Intramolecular Cyclization
References
Technical Support Center: Synthesis of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods involve the bromination of the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The two most widely employed reactions for this transformation are the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃).[1][2]
Q2: My reaction is not going to completion. What are the likely causes?
A2: Incomplete conversion is a frequent issue. The primary culprits are often related to reagent quality, moisture, or suboptimal reaction conditions. Ensure your starting alcohol is dry, as water can consume the brominating reagents. For the Appel reaction, the quality of both PPh₃ and CBr₄ is crucial. For the PBr₃ reaction, ensure you are using a fresh or properly stored bottle, as it can degrade with exposure to moisture. Sub-stoichiometric amounts of the brominating agent can also lead to incomplete reactions.
Q3: I am observing a significant amount of a non-polar byproduct that is difficult to remove. What is it and how can I get rid of it?
A3: In the case of the Appel reaction, this is almost certainly triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct.[3][4] Its removal is a classic purification challenge in organic synthesis. Strategies for its removal are detailed in the Troubleshooting Guide below.
Q4: I am seeing a new, more polar spot on my TLC. What could this be?
A4: A more polar spot than your starting material could indicate the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is sensitive to acidic conditions.[5][6][7] If acidic byproducts like HBr are generated and not adequately scavenged, deprotection can occur, yielding 4-(2-bromoethyl)piperidine. The presence of a base, such as pyridine or triethylamine, can help mitigate this.
Q5: Is the reaction exothermic?
A5: The reaction with PBr₃ is known to be exothermic, and for this reason, it is typically performed at low temperatures (e.g., 0 °C) with slow addition of the reagent.[8][9] The Appel reaction is generally less exothermic but should still be monitored carefully.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
Issue 1: Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the recommended reaction time.
-
The isolated yield of the product is low, with a large fraction of unreacted starting material recovered.
Troubleshooting Workflow:
Troubleshooting Incomplete Reactions
| Potential Cause | Explanation | Recommended Solution |
| Degraded Reagents | PPh₃ can oxidize over time, and CBr₄ can be of poor quality. PBr₃ is highly sensitive to moisture. | Use freshly opened or purified reagents. For the Appel reaction, consider using a combination of PPh₃ and N-bromosuccinimide (NBS) as an alternative.[1] |
| Presence of Water | Water will react with the brominating agents, reducing their effective concentration. | Dry the starting alcohol (e.g., azeotropically with toluene or under high vacuum). Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Reagent | The stoichiometry may be insufficient to drive the reaction to completion. | Increase the equivalents of the brominating reagent (e.g., from 1.1 eq to 1.5 eq). Monitor the reaction by TLC to determine the optimal amount. |
| Low Reaction Temperature | The reaction may be too slow at the initial temperature. | After the initial addition at a low temperature, allow the reaction to warm to room temperature or gently heat it. Monitor by TLC to avoid the formation of degradation products. |
Issue 2: Formation of Triphenylphosphine Oxide (TPPO) Byproduct (Appel Reaction)
Symptoms:
-
The crude ¹H NMR spectrum shows a complex multiplet around 7.5-7.8 ppm, characteristic of TPPO.
-
Purification by standard silica gel chromatography is difficult, with the product and TPPO co-eluting.
Strategies for TPPO Removal:
| Method | Protocol | Advantages | Disadvantages |
| Crystallization | If the desired product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can leave the more soluble TPPO in the mother liquor. | Can provide very pure material. | Product may not be crystalline or may co-crystallize with TPPO. |
| Precipitation of TPPO | After the reaction, the crude mixture can be dissolved in a minimal amount of a non-polar solvent like diethyl ether or hexanes. TPPO is often insoluble and will precipitate out. | Simple and can remove the bulk of the TPPO. | May not be effective for all reaction scales and some TPPO may remain in solution. |
| Complexation with Metal Salts | TPPO can be selectively precipitated from solution by the addition of metal salts such as ZnCl₂ or MgCl₂. | Highly effective for removing the majority of TPPO. | Requires an additional filtration step and may introduce metal impurities. |
| Modified Chromatography | Using a more polar eluent system can sometimes improve the separation of the product and TPPO on silica gel. | Does not require additional reagents. | May not be successful if the polarities are very similar. |
| Use of Polymer-Supported PPh₃ | Employing a polystyrene-supported triphenylphosphine allows for the simple filtration of the phosphine oxide byproduct after the reaction.[10] | Greatly simplifies purification. | Polymer-supported reagents are more expensive and may have different reactivity. |
Issue 3: Boc Deprotection
Symptoms:
-
TLC analysis shows a new, more polar spot.
-
The isolated product is water-soluble or shows the absence of the tert-butyl signal in the ¹H NMR spectrum.
Preventing Boc Deprotection:
Preventing Boc Deprotection
| Preventative Measure | Explanation | Experimental Protocol |
| Inclusion of a Base | A non-nucleophilic base can scavenge any acidic byproducts (e.g., HBr) that are formed during the reaction, thus preserving the acid-labile Boc group. | Add 1.1-1.5 equivalents of a hindered base like pyridine or 2,6-lutidine to the reaction mixture before the addition of the brominating reagent. |
| Temperature Control | Side reactions that generate acid can be minimized by maintaining a low reaction temperature. | Ensure that the addition of PBr₃ or the PPh₃/CBr₄ mixture is done at 0 °C or below. Allow the reaction to warm to room temperature slowly. |
| Use of Milder Brominating Agents | Reagents that generate fewer acidic byproducts can be employed. | The Appel reaction is generally considered mild and less prone to generating strong acids compared to PBr₃. |
Experimental Protocols
Protocol 1: Appel Reaction
Appel Reaction Workflow
Materials:
-
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Using Phosphorus Tribromide (PBr₃)
Materials:
-
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or DCM
-
Pyridine (optional)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or DCM. If desired, add pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise via syringe. A white precipitate may form.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice-cold water.
-
Neutralize the aqueous layer with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Reaction Mechanisms
Appel Reaction Mechanism
The Appel reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.[2][4][11]
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. Appel Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Coupling Conditions
Welcome to the technical support guide for tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its coupling reactions and achieve high-yield, high-purity results.
Introduction & Core Concepts
This compound is a valuable bifunctional molecule widely used in the synthesis of pharmaceuticals and clinical candidates. Its structure incorporates a Boc-protected piperidine ring, offering a scaffold for future modifications, and a primary alkyl bromide, which serves as a reactive handle for introducing the piperidine moiety onto various nucleophiles.
The primary application of this reagent involves nucleophilic substitution (SN2) at the carbon bearing the bromine. However, success is often hampered by competing side reactions and challenges related to the stability of the tert-butoxycarbonyl (Boc) protecting group. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
It is an organic building block featuring a piperidine ring protected with a Boc group and functionalized with a 2-bromoethyl side chain. It is primarily used to introduce a piperidine-ethyl linker into molecules. This is common in drug discovery for connecting a core scaffold to a pharmacophore or for modifying pharmacokinetic properties.
Q2: What types of nucleophiles can be coupled with this reagent?
A wide range of nucleophiles can be used, including:
-
O-Nucleophiles: Phenols and alkoxides (for Williamson ether synthesis).
-
N-Nucleophiles: Primary and secondary amines (for N-alkylation).
-
S-Nucleophiles: Thiols and thiophenols (for thioether synthesis).
-
C-Nucleophiles: Enolates and other carbanions.
Q3: What is the most common side reaction observed during coupling?
The most prevalent side reaction is E2 elimination , where a base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of tert-butyl 4-(2-vinyl)piperidine-1-carboxylate. This is particularly problematic with sterically hindered or strong bases.
Q4: How should the reagent be stored and handled?
This compound is a solid at room temperature. It should be stored in a cool, dry place away from strong bases and moisture. While generally stable, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent slow degradation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Problem Area 1: Low or No Product Yield
Q: My O-alkylation reaction with a phenol is failing or giving very low yield. I'm using potassium carbonate in acetonitrile. What's going wrong?
A: This is a classic issue in Williamson ether synthesis.[1][2] Several factors could be at play:
-
Insufficient Basicity: Potassium carbonate (K₂CO₃) is a relatively weak base. For many phenols, especially those with electron-donating groups, K₂CO₃ may not be strong enough to generate a sufficient concentration of the phenoxide nucleophile.
-
Solvent Choice: Acetonitrile is a good polar aprotic solvent, but for sluggish reactions, a more polar solvent can increase the rate of an SN2 reaction.
-
Solution: Consider using N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent for SN2 reactions and can better solvate the cation of your base, freeing the anion to act as a nucleophile.[1]
-
-
Temperature: SN2 reactions require activation energy. Room temperature may be insufficient.
-
Solution: Gently heat the reaction to 50-80 °C.[1] Monitor carefully by TLC or LC-MS, as higher temperatures can also promote the E2 elimination side reaction.
-
Problem Area 2: Dominant Elimination Side Product
Q: My reaction is producing a significant amount of the vinylpiperidine byproduct. How can I favor the desired SN2 substitution?
A: The competition between SN2 and E2 pathways is a fundamental challenge.[3] The primary alkyl bromide structure of your reagent is favorable for SN2, but a poor choice of base or conditions can tip the balance toward elimination.
-
Base Choice is Critical: Strong, sterically hindered bases are major promoters of E2 elimination.
-
Solution: Avoid bulky bases like potassium tert-butoxide (t-BuOK). Instead, use bases with smaller counter-ions and less steric hindrance, such as potassium or cesium carbonate (for phenols) or triethylamine (for N-alkylation).[4]
-
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to run the reaction for a longer time at a lower temperature (e.g., 40-50 °C) than quickly at a higher temperature (e.g., >80 °C).
-
Problem Area 3: Unwanted Boc-Deprotection
Q: I'm seeing evidence that my Boc protecting group is being cleaved during the workup or reaction. What conditions should I avoid?
A: The Boc group is notoriously labile to acid.[5][6][7]
-
Acidic Conditions: Any exposure to strong acid will rapidly cleave the Boc group. This is the most common cause of deprotection.
-
Solution: During aqueous workup, avoid acidic washes (e.g., 1N HCl). Use a saturated solution of sodium bicarbonate or water instead. If an acidic workup is necessary for purification, the Boc group will need to be re-installed subsequently.
-
-
Lewis Acids: Certain Lewis acids can also mediate Boc cleavage.[5][6]
-
Solution: Be mindful of additives or catalysts in your reaction. Ensure they are compatible with the Boc group's stability.
-
-
High Temperatures: While generally stable to heat, prolonged exposure to very high temperatures (>100-120 °C) can sometimes lead to thermal decomposition of the Boc group.
-
Solution: Maintain moderate reaction temperatures as recommended.
-
Problem Area 4: Difficult Purification
Q: How can I effectively separate my desired product from unreacted starting material and the vinyl elimination byproduct?
A: These compounds often have similar polarities, making chromatographic separation challenging.
-
Optimize Chromatography:
-
Solvent System: The key is to find a solvent system with the right selectivity. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. Small amounts of a third, more polar solvent like methanol can sometimes improve separation.
-
Silica Gel: Standard silica gel is usually sufficient. If separation is particularly difficult, consider using fine-mesh silica or a different stationary phase.
-
-
Chemical Modification: If chromatography fails, consider a chemical solution.
-
Protect/Deprotect: If your final product has a functional group that can be temporarily modified (e.g., a free amine or alcohol), you can alter its polarity significantly, purify it, and then remove the temporary group.
-
Selective Scavenging: In some cases, scavenger resins can be used to selectively remove unreacted starting materials or byproducts.
-
Optimized Protocols & Data
Table 1: Recommended Starting Conditions for Coupling
| Nucleophile Type | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| Phenols | Cs₂CO₃ (1.5 eq) | DMF | 50 - 70 | K₂CO₃ may work for activated phenols. |
| Aliphatic Alcohols | NaH (1.2 eq) | THF, DMF | 0 to RT | Add alcohol to NaH suspension at 0 °C.[2] |
| Primary Amines | K₂CO₃ or Et₃N (2-3 eq) | ACN, DMF | 60 - 80 | Over-alkylation is a risk. Use excess amine if possible.[8][9] |
| Secondary Amines | K₂CO₃ or DIPEA (2-3 eq) | ACN, DMF | 60 - 80 | Generally less reactive than primary amines. |
| Thiols | K₂CO₃ (1.5 eq) | DMF | RT - 50 | Thiolates are excellent nucleophiles; reactions are often fast. |
Experimental Protocol: General Procedure for O-Alkylation of a Phenol
This protocol details a robust starting point for the Williamson ether synthesis.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, ~0.1 M concentration relative to the phenol).
-
Reaction Setup: Place the flask under an inert atmosphere (nitrogen or argon).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting phenol is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visual Guides: Mechanisms & Workflows
Diagram 1: SN2 vs. E2 Mechanistic Pathways
References
- 1. byjus.com [byjus.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Welcome to the dedicated technical support guide for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key building block in their synthetic workflows. The purity of this intermediate is paramount for the success of subsequent reactions, and this guide provides in-depth troubleshooting advice and answers to frequently encountered purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, the most prevalent impurities typically arise from incomplete reactions or side reactions. These include:
-
Unreacted Starting Material: Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, the alcohol precursor, is a very common impurity if the bromination reaction does not go to completion.
-
Boc-Deprotected Species: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[1] Any exposure to strong acids, even adventitious HCl, can lead to the formation of 4-(2-bromoethyl)piperidine.[2]
-
Elimination Byproduct: Under basic conditions or during heating, β-elimination can occur to form Tert-butyl 4-vinylpiperidine-1-carboxylate.
-
Reagent-Derived Impurities: If an Appel reaction (PPh₃/CBr₄) is used for bromination, triphenylphosphine oxide is a common, often difficult-to-remove, byproduct.
Q2: How can I quickly assess the purity of my crude or purified product?
A2: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.
-
TLC Analysis: Use a mobile phase such as 20-30% ethyl acetate in hexanes. The product should have an Rf value of approximately 0.4-0.5. The alcohol starting material will be significantly more polar (lower Rf), while the elimination byproduct will be less polar (higher Rf). Triphenylphosphine oxide also appears as a distinct spot.
-
¹H NMR Spectroscopy: This provides structural confirmation and allows for the detection of key impurities. Look for the disappearance of the characteristic signal for the alcohol precursor's -CH₂OH protons (around δ 3.6 ppm) and the appearance of the -CH₂Br protons in the product (around δ 3.4 ppm).
Q3: What are the recommended storage conditions to maintain the compound's integrity?
A3: Long-term stability is best achieved by storing the compound as a solid at low temperatures (-20°C is recommended).[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. As a bromoalkane, it can be susceptible to slow hydrolysis or nucleophilic attack, and the Boc group is sensitive to acidic vapors.[1][3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Problem 1: My ¹H NMR spectrum shows a persistent triplet at ~3.6 ppm, indicating my product is contaminated with the starting alcohol.
-
Cause: This is a clear indication of an incomplete bromination reaction. The alcohol starting material, being more polar than the desired bromide product, can be challenging to separate if the polarity difference is not fully exploited.
-
Solution: Flash column chromatography is the most effective method to resolve this mixture. The increased polarity of the hydroxyl group provides a sufficient handle for separation on silica gel.
Table 1: Impurity Profile and Analytical Markers
Impurity Name Typical Source Key ¹H NMR Signal (CDCl₃) TLC Behavior (20% EtOAc/Hex) tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Incomplete Reaction Triplet, ~δ 3.6-3.7 ppm (-CH₂OH ) Lower Rf (more polar) 4-(2-Bromoethyl)piperidine Accidental Deprotection Broad signals, absence of t-butyl singlet at ~δ 1.46 ppm Streaking or baseline spot Triphenylphosphine Oxide Appel Reaction Byproduct Multiplet, ~δ 7.6-7.8 ppm (aromatic) Mid-to-high Rf, distinct spot
Problem 2: My TLC plate shows a spot at the baseline that stains with ninhydrin. What is it and how do I remove it?
-
Cause: A baseline spot that is ninhydrin-positive strongly suggests the presence of a free primary or secondary amine. This is almost certainly the Boc-deprotected impurity, 4-(2-bromoethyl)piperidine. This occurs when the crude product is exposed to acidic conditions during workup or storage.[2]
-
Solution: This basic impurity can be easily removed with a liquid-liquid extraction (LLE) workup prior to final purification. Washing the organic solution of your crude product with a dilute acid will protonate the impurity, rendering it soluble in the aqueous phase.
Protocol 1: Acid-Base Liquid-Liquid Extraction Workflow
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M aqueous HCl (1 x volume). This protonates and removes basic impurities like the deprotected piperidine.
-
Base Wash: Wash with a saturated aqueous NaHCO₃ solution (1 x volume). This neutralizes any residual acid and removes acidic byproducts.
-
Brine Wash: Wash with saturated aqueous NaCl (1 x volume) to remove the bulk of the dissolved water from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Problem 3: After purification by column chromatography, my product is a semi-solid contaminated with a white, crystalline material identified as triphenylphosphine oxide (TPPO).
-
Cause: TPPO is a notorious byproduct of Wittig and Appel reactions. Its polarity is often very similar to that of medium-polarity products, leading to co-elution during chromatography.
-
Solution: A multi-step approach is best.
-
Initial Precipitation: Before chromatography, triturate the crude mixture with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO has limited solubility in these solvents and will often precipitate, allowing it to be removed by filtration.
-
Optimized Chromatography: If co-elution persists, changing the solvent system can alter selectivity. Switching from an ethyl acetate/hexanes system to a dichloromethane/methanol gradient can sometimes improve separation.
-
Recrystallization: If the product is solid, recrystallization can be highly effective. The difference in crystal lattice energy between your product and TPPO can be exploited for purification.
-
Key Experimental Protocols & Workflows
General Purification Workflow
The logical flow for purifying crude this compound should follow a systematic approach to remove impurities based on their chemical properties.
Caption: General purification strategy for this compound.
Protocol 2: Flash Column Chromatography
This protocol is optimized for separating the target compound from its more polar alcohol precursor.
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). A rule of thumb is to use 50-100g of silica per 1g of crude material.
-
Equilibrate: Wet the silica with the initial elution solvent (e.g., 5% ethyl acetate in hexanes) using positive pressure.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method results in better separation. Carefully add the silica-adsorbed sample to the top of the column.
-
Elute: Begin elution with 5% ethyl acetate/hexanes, collecting fractions. Monitor the fractions by TLC.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase to 10%, then 15%, and up to 25% ethyl acetate in hexanes to elute your product.[4] The starting material will elute at higher ethyl acetate concentrations.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the purified product is a solid but still shows minor impurities, recrystallization can be a final, powerful purification step.
-
Solvent Screening: In test tubes, test the solubility of a small amount of your product in various solvents (e.g., hexanes, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (e.g., isopropanol/water) may also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
References
Technical Support Center: Scaling Up Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth answers to common challenges encountered during the synthesis of this valuable piperidine building block.
Synthesis Overview
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation is most commonly achieved through a two-step sequence starting from commercially available materials. The critical step, and the focus of this guide, is the conversion of a primary alcohol to the corresponding bromide. The most reliable and widely used method for this transformation on both lab and larger scales is the Appel reaction.
The typical synthetic route involves:
-
Starting Material Preparation: Synthesis of the precursor alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
-
Bromination: Conversion of the primary alcohol to the target alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Reaction Pathway
Caption: General two-step synthesis pathway.
The Appel reaction is favored for its mild conditions, which preserves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and its high efficiency for converting primary alcohols. The reaction proceeds via an Sɴ2 mechanism, which is important to consider for chiral centers, though the substrate is achiral.[1][2][3] The primary driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing clarity on key decisions in the experimental process.
Q1: What is the most reliable and scalable bromination method for this substrate?
The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the most recommended method.[3]
-
Expertise & Experience: While other reagents like phosphorus tribromide (PBr₃) can also effect this transformation, they are often harsher and can lead to side reactions with other functional groups.[2] The Appel reaction is conducted under neutral, mild conditions (typically 0°C to room temperature), ensuring the integrity of the Boc-protecting group. Its main drawback is the formation of the triphenylphosphine oxide (TPPO) byproduct, which can complicate purification. However, strategies exist to manage this effectively, making it superior for scalability and reproducibility.
Q2: How should the progress of the Appel reaction be monitored?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Trustworthiness: A sample of the reaction mixture should be spotted on a silica gel TLC plate alongside a spot of the starting alcohol. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product, being less polar than the starting alcohol, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC analysis (e.g., staining with potassium permanganate).
Q3: What are the critical safety considerations when performing this reaction?
Both reagents and solvents require careful handling.
-
Carbon Tetrabromide (CBr₄): This is a toxic solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations should be performed within a fume hood.
-
Triphenylphosphine (PPh₃): This is an irritant. Avoid inhalation of dust.
-
Reaction Exotherm: The reaction is typically exothermic upon addition of the reagents. For larger-scale reactions, it is crucial to add the reagents portion-wise or as a solution to a cooled reaction mixture (0°C) to maintain temperature control.
Q4: What is the main challenge during the workup and purification?
The removal of the triphenylphosphine oxide (TPPO) byproduct is the most significant challenge.[1][4]
-
Expertise & Experience: TPPO is a highly polar and crystalline solid that often co-elutes with products during column chromatography. On a small scale, careful chromatography can provide separation. On a larger scale, this is inefficient. An effective strategy is to concentrate the reaction mixture and triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and ether. This causes the TPPO to precipitate, allowing it to be removed by filtration.[5] The filtrate, containing the desired product, can then be further purified.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Common Problems & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor quality or degraded reagents (PPh₃ can oxidize).2. Insufficient equivalents of PPh₃ or CBr₄.3. Reaction temperature is too low, preventing initiation. | 1. Use freshly opened or purified PPh₃. Ensure CBr₄ is pure.2. Use a slight excess (1.1-1.3 equivalents) of the Appel reagents.3. After initial addition at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[5] |
| Difficult Purification / TPPO Contamination | 1. TPPO is highly polar and can be soluble in the chromatography eluent.2. The product and TPPO have similar Rf values in some solvent systems. | 1. Scale-Up Solution: After removing the solvent, add a minimal amount of DCM to dissolve the crude mixture, then add a large volume of hexanes or diethyl ether to precipitate the TPPO. Filter the solid and concentrate the filtrate.[5]2. Chromatography: Use a gradient elution, starting with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and slowly increasing the polarity. |
| Formation of Unknown Impurities | 1. Elimination side-reaction leading to tert-butyl 4-vinylpiperidine-1-carboxylate.2. Presence of bromoform (CHBr₃) from CBr₄, which can be difficult to remove under vacuum.[4] | 1. Maintain a low temperature (0°C) during the addition of reagents to minimize side reactions.2. Use high-purity CBr₄. If bromoform is present, it can often be removed by high-vacuum drying or careful column chromatography. |
Experimental Protocol: Appel Reaction
This protocol provides a detailed methodology for the bromination step.
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount (1.0 eq) | Mmol | Equivalents |
| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | 10.0 g | 43.6 | 1.0 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 13.7 g | 52.3 | 1.2 |
| Carbon Tetraromide (CBr₄) | CBr₄ | 331.63 | 17.4 g | 52.3 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | - |
Step-by-Step Procedure
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (10.0 g, 43.6 mmol) and triphenylphosphine (13.7 g, 52.3 mmol).
-
Dissolution: Add anhydrous dichloromethane (150 mL) and stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve carbon tetrabromide (17.4 g, 52.3 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.
-
Scale-Up Note: For larger batches, monitor the internal temperature to ensure it does not rise significantly. A slow, controlled addition is critical.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DCM.
-
Workup - TPPO Removal: Add ~150 mL of diethyl ether (or a 1:1 mixture of ether/hexanes) to the crude residue. Stir vigorously for 30 minutes. A white solid (TPPO) will precipitate.
-
Filtration: Filter the mixture through a pad of celite, washing the solid with additional diethyl ether.
-
Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a white solid or colorless oil.
-
Expected Yield: 80-95%.
-
References
Technical Support Center: Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to help you navigate the common pitfalls associated with this versatile reagent.
Introduction
This compound is a widely used building block in medicinal chemistry, valued for its piperidine core and a reactive bromoethyl handle for introducing this scaffold into target molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen. While its application in synthesizing complex molecules and potential pharmaceutical agents is extensive[1], its use is not without challenges. This guide will address the most common issues encountered during its use, providing both explanations and actionable solutions to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in common synthetic transformations, particularly alkylation reactions.
Issue 1: Low Yield and/or Formation of an Elimination Byproduct in Alkylation Reactions
Question: I am attempting an N- or O-alkylation using this compound but am observing low yields of my desired product and the formation of a significant byproduct with a mass of -81 Da relative to my starting material. What is happening and how can I fix it?
Answer: This is a classic and frequent problem. The low yield of the desired substitution (Sₙ2) product is almost certainly coupled with the formation of the elimination (E2) byproduct, Tert-butyl 4-vinylpiperidine-1-carboxylate. The bromoethyl group is susceptible to both reaction pathways, and the outcome is highly dependent on your reaction conditions.
Causality and Optimization Strategies:
-
The Role of the Base: The choice and strength of the base is the most critical factor. A strong, sterically hindered base (e.g., potassium tert-butoxide, DBU) will preferentially abstract a proton from the carbon adjacent to the bromine, leading to the E2 elimination product. A weaker, non-hindered base is required to deprotonate your nucleophile (amine, alcohol, etc.) without promoting elimination.
-
Expert Recommendation: For most N- and O-alkylations, use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the deprotonated species. Strong bases like sodium hydride (NaH) should be used with caution, typically at lower temperatures (e.g., 0 °C) for the deprotonation step before the addition of the alkylating agent.
-
-
Solvent Choice: The solvent influences the kinetics of both the Sₙ2 and E2 pathways.
-
Expert Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They effectively solvate the cation of the base, leaving a "naked" and highly reactive anionic nucleophile, which favors the Sₙ2 reaction. Avoid protic solvents like ethanol, as they can solvate the nucleophile and reduce its reactivity.
-
-
Temperature Control: Increased temperature accelerates all reactions, but it often favors the elimination pathway to a greater extent than substitution because elimination has a higher activation energy.
-
Expert Recommendation: Begin your reaction at room temperature. Only apply gentle heat (e.g., 40-60 °C) if the reaction is sluggish after several hours of monitoring. High temperatures are a common cause of failure.
-
-
Finkelstein Reaction Catalyst: The carbon-bromine bond is a good leaving group, but the analogous carbon-iodine bond is even better. Adding a catalytic amount of an iodide salt can dramatically accelerate the Sₙ2 reaction.
-
Expert Recommendation: Add 0.1 equivalents of potassium iodide (KI) or sodium iodide (NaI). This initiates an in situ Finkelstein reaction, converting the bromo-reagent to the more reactive iodo-analog, which then undergoes the desired Sₙ2 reaction more rapidly, outcompeting the E2 pathway.
-
Diagram 1: Competing Sₙ2 (Desired) vs. E2 (Pitfall) Pathways
Caption: The critical balance between the desired Sₙ2 and undesired E2 reaction pathways.
Table 1: Troubleshooting Guide for Alkylation Reactions
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive nucleophile or conditions. | 1. Switch to a stronger, non-hindered base (e.g., NaH at 0°C).2. Add 0.1 eq. of KI or NaI.3. Gently heat to 40-50°C and monitor closely. |
| Main product is elimination | Base is too strong/hindered; Temperature is too high. | 1. Switch to a milder base (K₂CO₃ or Cs₂CO₃).2. Run the reaction at room temperature or below.3. Ensure a polar aprotic solvent is used. |
| Reaction is messy/multiple spots | Degradation of starting material or product. | 1. Check the purity of the starting material.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Use anhydrous solvents. |
Issue 2: Reagent Instability and Proper Handling
Question: My bottle of this compound is an off-white or yellowish solid, and my reactions are not working as expected. How should I store this reagent and how can I check its purity?
Answer: This reagent is susceptible to degradation, especially with improper storage. The primary degradation pathway is a slow, intramolecular Sₙ2 reaction where the Boc-protected nitrogen attacks the bromoethyl side chain, leading to a spirocyclic quaternary ammonium bromide salt. This degradation is accelerated by moisture and elevated temperatures.
Purity Assessment and Storage:
-
Visual Inspection: The pure compound should be a white solid. Any significant discoloration towards yellow or brown is a sign of potential degradation.
-
Definitive Check (¹H NMR): The most reliable method is to take a proton NMR spectrum. The presence of complex, downfield-shifted multiplets in the 3.5-4.5 ppm range, inconsistent with the starting material structure, often indicates the formation of the quaternary salt.
-
Proper Storage: To minimize degradation, the reagent must be stored under stringent conditions.
Diagram 2: Degradation Pathway via Intramolecular Cyclization
Caption: The primary degradation pathway for the reagent during storage.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for removing the Boc-protecting group after I have successfully completed my alkylation?
A1: The Boc group is reliably cleaved under acidic conditions. The most common and effective method is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Experimental Protocol: Boc-Deprotection
-
Dissolve your Boc-protected compound in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the TFA salt of your piperidine. To obtain the free amine, dissolve the residue in a minimal amount of water, basify to pH >10 with 1M NaOH or saturated NaHCO₃, and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
Q2: Are there any functional groups that are incompatible with this reagent?
A2: Yes. As a primary alkyl bromide, it is a potent electrophile. It will react with any available strong nucleophile. If your substrate contains other nucleophilic sites, such as unprotected thiols, anilines, or other secondary amines, these may compete with your target nucleophile, leading to a mixture of products. Always ensure that other potentially reactive sites are appropriately protected before introducing this reagent.
Q3: My purification by silica gel chromatography is difficult. Any suggestions?
A3: The piperidine nitrogen, even when Boc-protected, can be slightly basic and cause tailing on silica gel. If you are purifying the Boc-protected product and observe tailing, consider adding 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation. If you are purifying the deprotected amine (after Boc removal), it is highly basic and will likely require an amine-deactivated silica gel or the addition of a modifier like triethylamine or ammonium hydroxide to the eluent.
References
Technical Support Center: Stabilizing Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (Boc-PBE). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we address common challenges and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximal shelf-life, the solid compound should be stored at room temperature (10°C - 25°C), tightly sealed in its original container, and protected from light and moisture. It is crucial to store it in a dry environment, as moisture can contribute to degradation pathways.
Q2: I've noticed the appearance of new spots on my TLC plate after storing the compound for a few months. What could they be?
The appearance of new, more polar spots on a TLC plate typically indicates degradation. For Boc-PBE, the two most probable degradation products are the de-protected piperidine and a spirocyclic quaternary ammonium salt. The de-protected piperidine results from the hydrolysis of the acid-labile tert-butyloxycarbonyl (Boc) group, while the spirocycle is formed through an intramolecular cyclization.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods. The stability in solution is highly dependent on the solvent and the presence of any acidic or nucleophilic impurities. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran and store at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).
Q4: What is the primary cause of degradation for this compound?
The two primary degradation pathways are:
-
Acid-catalyzed deprotection: The N-Boc protecting group is susceptible to cleavage under acidic conditions, yielding the free piperidine.
-
Intramolecular cyclization: The nucleophilic piperidine nitrogen can attack the electrophilic carbon bearing the bromine atom, leading to the formation of a spirocyclic quaternary ammonium salt. This process can be accelerated by elevated temperatures and certain solvents.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected yields in my reaction.
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Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your Boc-PBE stock using the analytical methods outlined in Section IV. Pay close attention to the presence of the de-protected piperidine or the spirocyclic impurity.
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQs. Improper storage is a common cause of degradation.
-
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Check for Acidity: Ensure all reagents and solvents are free from acidic contaminants. The Boc group is labile in the presence of even trace amounts of acid.
-
Evaluate Reaction Temperature: High reaction temperatures can accelerate the intramolecular cyclization, reducing the concentration of the desired starting material. If possible, run the reaction at a lower temperature.
-
-
Issue 2: My purified product is contaminated with a persistent impurity.
-
Possible Cause: Co-elution of a degradation product during chromatography.
-
Troubleshooting Steps:
-
Identify the Impurity: Use LC-MS to determine the mass of the impurity. A mass corresponding to the de-protected piperidine or the spirocyclic salt is a strong indicator of degradation.
-
Optimize Chromatography: If the impurity is the spirocyclic salt, its polarity will be significantly different from the starting material, and it should be readily separable by standard silica gel chromatography. If the impurity is the de-protected piperidine, consider using a different solvent system or a different stationary phase for your chromatography.
-
-
III. Key Degradation Pathways
Understanding the potential degradation pathways is crucial for maintaining the stability of this compound.
Caption: Primary degradation pathways for Boc-PBE.
IV. Analytical Methods for Purity Assessment
Regular purity checks are essential for ensuring the quality of your this compound stock.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a reliable method for assessing the purity of Boc-PBE and detecting its common impurities.
Table 1: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can be used to confirm the structure of the compound and identify impurities.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| Piperidine CH₂ | ~1.10-1.25 (m, 2H), ~1.70-1.80 (m, 2H), ~2.70 (t, 2H), ~4.05 (br s, 2H) | ~31.8, ~35.5, ~44.0 |
| -CH₂CH₂Br | ~1.85 (q, 2H), ~3.40 (t, 2H) | ~33.0, ~38.0 |
| -OC(CH₃)₃ | - | ~79.5 |
| C=O | - | ~154.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
V. Recommended Repackaging Protocol for Long-Term Storage
If you need to store smaller aliquots of the compound, follow this protocol to minimize degradation.
Technical Support Center: Alternative Solvents for Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Reactions
Welcome to the technical support center for reactions involving Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common issues, and optimize reaction conditions. We will explore alternatives to conventional solvents, focusing on greener, more sustainable options without compromising reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for alkylation reactions with this compound, and what are their drawbacks?
A1: Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are employed for N-alkylation reactions.[1] These solvents are favored for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism.[2][3] However, many of these solvents are now facing regulatory scrutiny due to their toxicity and environmental impact. For instance, DMF is classified as a substance of very high concern (SVHC) under REACH regulations.[4][5]
Q2: I'm looking for greener alternatives to DMF and DCM. What are some viable options?
A2: The push for greener chemistry has led to the exploration of several alternative solvent systems.[6] Promising replacements include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent alternative to THF and DCM.[7]
-
Ethyl Acetate (EtOAc): Often used in combination with other solvents, it is a less toxic option.[8]
-
Binary Mixtures: Mixtures such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 2-MeTHF can mimic the properties of DMF while being less hazardous.[8][9]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point.[10][11] They are often biodegradable, non-toxic, and can be derived from natural sources.[12][13]
-
Ionic Liquids (ILs): These salts with low melting points have negligible vapor pressure and are highly stable.[14][15] They can act as both solvent and catalyst, and are often recyclable.[16]
Q3: My alkylation reaction is sluggish in the new solvent system. How can I improve the reaction rate?
A3: A slow reaction rate in a new solvent can be due to several factors. Consider the following troubleshooting steps:
-
Solvent Polarity: Ensure the alternative solvent or solvent mixture has a suitable polarity to dissolve the reactants and stabilize the transition state of the SN2 reaction.[17][18] Polar aprotic character is generally preferred to enhance nucleophilicity.[2]
-
Temperature: Increasing the reaction temperature can often accelerate the reaction. However, be mindful of potential side reactions or decomposition of your starting material or product.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is often effective.[19]
-
Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic systems. For reactions in ionic liquids, the solvent itself can sometimes act as a catalyst.[14]
Q4: I am observing significant amounts of a di-alkylated byproduct. How can I improve selectivity for mono-alkylation?
A4: Over-alkylation is a common challenge. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the amine (the nucleophile) relative to the alkylating agent, this compound.[20]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a high concentration of the amine, statistically favoring mono-alkylation. A syringe pump is ideal for this.[19]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Poor solubility of reactants; Decomposition of starting materials. | Monitor reaction progress via TLC or LC-MS. Consider a different solvent or solvent mixture to improve solubility. Check the stability of your reactants at the reaction temperature.[20] |
| Formation of Quaternary Ammonium Salt | Excess alkylating agent; Prolonged reaction time at high temperature. | Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction closely and stop it upon completion of the desired mono-alkylation.[20] |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup; Emulsion formation. | Adjust the pH of the aqueous phase to ensure the product is in its free base form and less water-soluble. If using a DES or IL, explore extraction with a suitable organic solvent or alternative purification methods like chromatography. |
| Inconsistent Results | Water content in the solvent or reagents. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can interfere with the reaction, especially if using a strong base. |
Solvent Property Comparison
The following table provides a comparison of key properties for common and alternative solvents.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Classification |
| Conventional Solvents | ||||
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 36.7 | Polar Aprotic, Hazardous[21] |
| Dichloromethane (DCM) | 39.6 | 1.326 | 9.1 | Halogenated, Hazardous[22] |
| Acetonitrile (ACN) | 81.6 | 0.786 | 37.5 | Polar Aprotic[21] |
| Tetrahydrofuran (THF) | 66 | 0.889 | 7.6 | Ethereal, Peroxide-former[22] |
| Greener Alternatives | ||||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | 6.2 | Ethereal, Renewable[7] |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 6.0 | Ester, Less Toxic[22] |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.092 | 47.0 | Polar Aprotic[21] |
| Water | 100 | 1.000 | 80.1 | Polar Protic, Greenest[23] |
Data sourced from multiple chemical property databases.[21][22][24][25][26]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in a Greener Solvent System (e.g., 2-MeTHF)
-
To a solution of the nucleophilic amine (1.1 equivalents) in anhydrous 2-MeTHF (10 mL per mmol of amine) under a nitrogen atmosphere, add a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF via a syringe pump over 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50°C.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation in a Deep Eutectic Solvent (DES)
-
Prepare the DES by mixing choline chloride and urea (1:2 molar ratio) and heating at 80°C until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Add the nucleophilic amine (1.1 equivalents) and this compound (1.0 equivalent) to the DES.
-
Add K₂CO₃ (2.0 equivalents) to the mixture.
-
Stir the reaction at 60°C and monitor its progress by TLC or LC-MS (requires extraction of a small aliquot with ethyl acetate for analysis).
-
After completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Decision Tree for Solvent Selection
References
- 1. Amination [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bachem.com [bachem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Molecules | Special Issue : Deep Eutectic Solvents in Organic Synthesis [mdpi.com]
- 11. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep Eutectic Solvents to Organic Synthesis [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. isca.me [isca.me]
- 15. researchgate.net [researchgate.net]
- 16. ajuronline.org [ajuronline.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 22. tcichemicals.com [tcichemicals.com]
- 23. researchgate.net [researchgate.net]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. scribd.com [scribd.com]
- 26. Properties of Solvents Used in Organic Chemistry [murov.info]
Validation & Comparative
A Comparative Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate as an Alkylating Agent in Modern Synthesis
Abstract
In the landscape of modern drug discovery and organic synthesis, the precise introduction of specific molecular scaffolds is paramount. The piperidine moiety, in particular, is a privileged structure found in numerous pharmaceuticals.[1] Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a critical building block for this purpose, offering a unique combination of stability, reactivity, and versatility. This guide provides a comprehensive comparison of this reagent with other common alkylating agents. We will delve into its structural advantages, mechanistic behavior, and performance in typical synthetic applications, supported by representative experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting an alkylating agent for introducing the valuable piperidinylethyl motif.
Introduction: The Strategic Role of Alkylating Agents and the Piperidine Scaffold
Alkylating agents are a fundamental class of reagents in organic chemistry, defined by their ability to transfer an alkyl group to a nucleophilic species.[2] Their applications are vast, ranging from the synthesis of fine chemicals to their use as potent chemotherapeutic drugs that modify the DNA of cancer cells.[2][3][4] The reactivity of an alkylating agent is governed by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions, which dictate whether the reaction proceeds through an SN1 or SN2 mechanism.[2]
Within medicinal chemistry, the piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets. The incorporation of a piperidine moiety can significantly enhance a molecule's pharmacological properties, including its solubility, metabolic stability, and cell permeability.
This compound provides a direct and efficient route to introduce this valuable scaffold. Its structure is intelligently designed: the bromoethyl group serves as the reactive handle for alkylation, while the tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. This Boc-protection is crucial; it deactivates the otherwise nucleophilic ring nitrogen, preventing self-polymerization or undesired side reactions, and enhances solubility in common organic solvents.[5]
Profile: this compound
This reagent is a bifunctional molecule designed for the controlled introduction of a protected piperidinylethyl group.
Chemical and Physical Properties:
| Property | Value | References |
| CAS Number | 169457-73-2 | [6] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | |
| Molecular Weight | 292.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~39.0 °C | |
| Solubility | Soluble in dichloromethane, ethanol, acetone, ether |
Mechanism of Action: The primary mode of action is a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom adjacent to the bromine is attacked by a nucleophile (e.g., an amine, phenoxide, or thiolate), displacing the bromide leaving group in a single, concerted step.
Caption: Generalized SN2 mechanism for the title compound.
Comparative Analysis with Alternative Alkylating Agents
The choice of an alkylating agent is a critical decision in synthesis design. To understand the specific advantages of this compound, we compare it against several alternatives in a representative N-alkylation reaction with a model primary amine, benzylamine.
Alternatives Under Consideration:
-
1-Bromoethane: A simple, non-functionalized primary alkyl bromide.
-
1-Iodoethane: A more reactive simple alkyl halide due to iodine being a better leaving group.
-
2-(2-Bromoethyl)pyridine: A heterocyclic alternative without Boc protection.
-
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: The iodide analogue of the title compound.
Representative Experimental Protocol: N-Alkylation of Benzylamine
Caption: Standard workflow for the comparative alkylation experiment.
Methodology: To a solution of benzylamine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile (0.2 M), the respective alkylating agent (1.1 equivalents) is added. The mixture is stirred at 60 °C and monitored by TLC until the starting amine is consumed. The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is subjected to a standard aqueous workup and purified by silica gel chromatography to yield the desired product.
Performance Comparison Data
| Alkylating Agent | Avg. Reaction Time (h) | Isolated Yield (%) | Key Observations & Side Reactions |
| This compound | 8 | 85-90% | Clean reaction profile. Boc group ensures mono-alkylation. Product is stable and easy to handle. |
| 1-Bromoethane | 10 | 70-75% | Slower reaction. Significant formation of the dialkylated tertiary amine (~15-20%) due to the increased nucleophilicity of the secondary amine product. |
| 1-Iodoethane | 3 | 65-70% | Much faster reaction due to better leaving group (I⁻ vs. Br⁻). However, dialkylation is the major side reaction (>25%), making purification difficult. |
| 2-(2-Bromoethyl)pyridine | 6 | 75-80% | The basicity of the pyridine nitrogen can complicate the reaction, potentially sequestering acid byproducts or coordinating to salts. Product may be more difficult to handle due to its basic nature. |
| Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | 2.5 | 88-93% | Very rapid and clean reaction. Offers the best combination of speed and selectivity, but the iodide reagent is typically more expensive and less stable than its bromide counterpart. |
Discussion: Causality and Strategic Selection
The experimental data highlights the nuanced performance differences between these reagents.
-
Reactivity vs. Selectivity: The comparison between 1-bromoethane and 1-iodoethane clearly demonstrates the classic trade-off. While the iodide is significantly more reactive, this often leads to a loss of selectivity, with over-alkylation being a common issue for primary amines.[7] This is a critical consideration in multi-step syntheses where clean, predictable outcomes are essential.
-
The Role of the Boc-Protecting Group: The superior performance of the title compound over simple alkyl halides stems directly from the influence of the bulky piperidine scaffold and the electronic nature of the Boc group. The steric hindrance provided by the large piperidinylethyl moiety disfavors a second alkylation event on the product nitrogen, dramatically improving the yield of the desired mono-alkylated product. This is a prime example of how a seemingly peripheral part of a reagent can dictate the outcome of a reaction.
-
The Impact of the Heterocyclic Core: Comparing the title compound to 2-(2-bromoethyl)pyridine reveals the importance of the protecting group. The unprotected pyridine nitrogen is basic, which can interfere with the desired reaction pathway. The Boc-protected piperidine is non-basic and chemically inert under these conditions, simplifying the reaction setup and workup.
-
Leaving Group Choice (Br vs. I): The iodide version of the piperidine reagent provides the fastest and cleanest reaction. The choice between the bromide and iodide derivative often comes down to a balance of cost, reagent stability, and the required reaction rate. For sluggish nucleophiles or when speed is critical, the iodide is superior. For most standard applications, the bromide offers a more cost-effective and robust solution with excellent performance.
Caption: Decision guide for selecting an appropriate alkylating agent.
Conclusion
This compound stands out as a highly efficient and selective reagent for introducing the piperidinylethyl scaffold. Its key advantages are:
-
High Selectivity: The combination of the Boc-protecting group and the steric bulk of the piperidine ring effectively prevents common side reactions like over-alkylation.
-
Ease of Use: As a stable, solid reagent with good solubility in organic solvents, it is easy to handle and dose accurately. The Boc group ensures the product is also easy to purify via standard chromatographic techniques.
-
Predictable Reactivity: It offers a balanced reactivity profile suitable for a wide range of nucleophiles, from amines and phenols to thiols and carbanions.
While more reactive alternatives like its iodide counterpart exist for challenging transformations, and simpler alkyl halides are available for less demanding applications, this compound provides a robust, reliable, and often optimal solution for the controlled incorporation of a protected piperidine moiety in complex, multi-step synthetic campaigns.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Piperidine derivative with boc protection | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: An Essential Building Block in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. A key derivative, Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, has emerged as a versatile and highly sought-after building block. The presence of a bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities, while the tert-butoxycarbonyl (Boc) protecting group ensures the piperidine nitrogen's inertness during these transformations, allowing for controlled and regioselective synthesis.
This guide provides a comprehensive validation and comparison of the primary synthetic methodologies for preparing this compound from its readily available precursor, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of two principal bromination strategies: the Appel reaction and the use of phosphorus tribromide. By presenting a side-by-side analysis of their performance, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors. Our focus will be on practical considerations such as reaction efficiency, yield, purity of the final product, and the operational demands of each method.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] It is soluble in a range of organic solvents, including dichloromethane, ethanol, and acetone.[1]
| Property | Value |
| CAS Number | 169457-73-2[1] |
| Molecular Formula | C₁₂H₂₂BrNO₂[1] |
| Molecular Weight | 292.21 g/mol [1] |
| Melting Point | 39.0 °C[1] |
| Boiling Point | 334.2 °C[1] |
Synthetic Pathways Overview
The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The primary challenge lies in converting the hydroxyl group, a poor leaving group, into a species that is readily displaced by a bromide nucleophile. The two methods evaluated here achieve this through different activation pathways.
Caption: Overview of the primary synthetic routes to this compound.
Method 1: The Appel Reaction
The Appel reaction provides a mild and efficient means of converting primary and secondary alcohols to their corresponding alkyl halides using a combination of a triarylphosphine, typically triphenylphosphine (PPh₃), and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).
Mechanistic Insight
The reaction proceeds through the formation of a phosphonium salt intermediate. The triphenylphosphine acts as a potent nucleophile, attacking one of the bromine atoms of carbon tetrabromide. This generates a reactive phosphonium ylide and a tribromomethyl anion. The alcohol's hydroxyl group then attacks the electrophilic phosphorus atom of the ylide, forming an alkoxyphosphonium salt. This crucial step transforms the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Finally, the bromide ion, generated in the initial step, acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 reaction, yielding the desired alkyl bromide with an inversion of stereochemistry at the carbon center.
Caption: Simplified mechanism of the Appel reaction for alcohol bromination.
Experimental Protocol: Appel Reaction
-
Reaction Setup: To a solution of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add carbon tetrabromide (1.3 eq).
-
Reagent Addition: Slowly add triphenylphosphine (1.5 eq) portion-wise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Method 2: Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a classic and powerful reagent for the conversion of primary and secondary alcohols to alkyl bromides. It is particularly advantageous as it typically avoids the carbocation rearrangements that can plague reactions employing hydrobromic acid.
Mechanistic Insight
The reaction mechanism involves the initial activation of the alcohol by PBr₃. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated halophosphite intermediate. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 manner, leading to the formation of the alkyl bromide and a dihalophosphorous acid byproduct. This process can repeat twice more, consuming all three bromine atoms of the PBr₃ molecule.
Caption: Simplified mechanism for the bromination of an alcohol using PBr₃.
Experimental Protocol: Phosphorus Tribromide
-
Reaction Setup: Dissolve Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, as PBr₃ has three reactive bromides) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Comparative Analysis of Synthesis Methods
| Parameter | Appel Reaction (PPh₃/CBr₄) | Phosphorus Tribromide (PBr₃) |
| Reaction Conditions | Mild (0 °C to room temperature) | Mild (0 °C to room temperature) |
| Typical Yield | High (often >90%) | Good to High (70-90%) |
| Purity of Crude Product | Moderate; contaminated with triphenylphosphine oxide | Good; byproducts are generally water-soluble |
| Purification | Requires column chromatography to remove triphenylphosphine oxide | Can sometimes be purified by simple extraction and washing |
| Substrate Scope | Broad for 1° and 2° alcohols | Broad for 1° and 2° alcohols |
| Key Advantages | Very mild conditions, high yields. | High atom economy from PBr₃, easy workup. |
| Key Disadvantages | Stoichiometric amounts of triphenylphosphine oxide byproduct, which can be difficult to remove. | PBr₃ is corrosive and reacts violently with water; requires careful handling. |
| Scalability | Challenging due to the large amount of byproduct. | More amenable to large-scale synthesis. |
Conclusion and Recommendations
Both the Appel reaction and the use of phosphorus tribromide are effective methods for the synthesis of this compound. The choice between them often depends on the scale of the reaction and the available purification capabilities.
For small-scale laboratory synthesis where high yield is paramount and column chromatography is routine, the Appel reaction is an excellent choice due to its very mild conditions and consistently high performance.
For larger-scale preparations or in situations where a more straightforward, chromatography-free purification is desired, phosphorus tribromide presents a more practical and economical option. The byproducts are readily removed by aqueous workup, making it a more scalable and process-friendly method, provided that appropriate safety precautions are taken when handling the corrosive reagent.
Ultimately, the validation of any synthetic method rests on its reproducibility and the purity of the resulting compound. It is recommended that researchers perform small-scale trials of both methods to determine which is most suitable for their specific laboratory context and application needs.
References
A Comparative Spectroscopic Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate and Key Analogs
Abstract
This guide provides a detailed spectroscopic analysis for the confirmation of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate , a crucial building block in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document establishes a robust framework for its identification by comparing its predicted spectroscopic characteristics with experimentally verified data from two key analogs: Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate and Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . By understanding the subtle yet definitive spectral shifts induced by the different substituents on the ethyl side chain (–Br, –Cl, and –OH), researchers can confidently verify the identity and purity of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise analytical characterization.
Introduction: The Significance of a Versatile Piperidine Building Block
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Its conformational rigidity and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, serves as a versatile intermediate, featuring a nucleophilic piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group and an electrophilic primary bromide. This arrangement allows for sequential and controlled synthetic transformations, making it invaluable for constructing complex molecular architectures.
Accurate and unambiguous structural confirmation of such building blocks is paramount to ensure the integrity of multi-step syntheses and the quality of the final active pharmaceutical ingredient. This guide leverages fundamental principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a clear pathway for the positive identification of this compound.
Spectroscopic Characterization: A Comparative Analysis
The primary analytical techniques for confirming the structure of organic molecules are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Below, we present the expected spectral data for this compound and compare it with the experimental data obtained for its chloro and hydroxy analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom results in a unique resonance signal, and the interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the Boc protecting group, the piperidine ring protons, and the protons of the 2-bromoethyl side chain. The key diagnostic signals are those of the methylene groups adjacent to the halogen (–CH₂Br) and the piperidine ring.
-
Boc Group: A sharp singlet integrating to 9 protons around δ 1.46 ppm.
-
Piperidine Ring Protons: A series of complex multiplets between δ 1.0 and 4.2 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are typically found in two groups: a downfield multiplet (around δ 4.0-4.2 ppm) for the equatorial protons and a more shielded multiplet (around δ 2.6-2.8 ppm) for the axial protons, both deshielded by the electron-withdrawing carbamate.
-
Ethyl Side Chain: The protons on the carbon bearing the bromine (–CH₂Br) are expected to appear as a triplet around δ 3.4-3.5 ppm. The adjacent methylene protons (piperidine-CH₂) will appear as a triplet around δ 1.8-1.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.
-
Boc Group: Two signals are characteristic of the Boc group: the quaternary carbon at ~δ 79.5 ppm and the methyl carbons at ~δ 28.5 ppm.
-
Piperidine Ring: The carbons of the piperidine ring will resonate in the range of δ 30-45 ppm.
-
Ethyl Side Chain: The carbon attached to the bromine (–CH₂Br) is expected to be the most downfield of the aliphatic carbons (excluding the Boc quaternary carbon), resonating around δ 33-35 ppm.
Comparative NMR Data
The following table summarizes the key predicted ¹H and ¹³C NMR chemical shifts for this compound and compares them with the experimental data for the chloro and hydroxy analogs. The data for the chloro and hydroxy analogs are sourced from supplementary information from the Macmillan Group at Princeton University[1].
| Assignment | This compound (Predicted) | Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (Experimental)[1] | Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Experimental)[1] |
| ¹H NMR (δ, ppm) | |||
| Boc (-C(CH₃)₃) | ~1.46 (s, 9H) | 1.44 (s, 9H) | 1.46 (s, 9H) |
| -CH₂-X (X=Br, Cl, OH) | ~3.42 (t, 2H) | 3.53 (t, 2H) | 3.68 (t, 2H) |
| Piperidine-CH₂-CH₂- | ~1.85 (q, 2H) | 1.75 (q, 2H) | 1.50 (q, 2H) |
| Piperidine Ring CH | ~1.5-1.8 (m) & 1.1-1.3 (m) | 1.6-1.8 (m) & 1.1-1.3 (m) | 1.6-1.8 (m) & 1.1-1.3 (m) |
| N-CH₂ (axial) | ~2.7 (t, 2H) | ~2.7 (t, 2H) | ~2.7 (t, 2H) |
| N-CH₂ (equatorial) | ~4.1 (br d, 2H) | ~4.1 (br d, 2H) | ~4.1 (br d, 2H) |
| ¹³C NMR (δ, ppm) | |||
| Boc (-C (CH₃)₃) | ~79.5 | 79.3 | 79.3 |
| Boc (-C(CH₃ )₃) | ~28.5 | 28.7 | 28.7 |
| -CH₂ -X (X=Br, Cl, OH) | ~33.5 | 45.2 | 62.8 |
| Piperidine-CH₂ -CH₂- | ~39.0 | 38.8 | 39.5 |
| Piperidine C H | ~35.8 | 36.0 | 36.5 |
| Piperidine C H₂ | ~32.0 | 32.1 | 32.5 |
| N-C H₂ | ~44.0 | 44.2 | 44.5 |
| C=O | ~154.9 | 154.8 | 155.0 |
Rationale for Predicted Shifts: The electronegativity of the substituent on the ethyl side chain (OH > Cl > Br) directly influences the chemical shifts of the adjacent protons and carbons. As electronegativity decreases, the deshielding effect lessens, causing an upfield shift (lower ppm value). Therefore, the –CH₂Br protons and carbon are predicted to be at a slightly lower chemical shift than their –CH₂Cl counterparts, while the –CH₂OH signals are the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands expected for this compound are:
-
C-H stretching (alkane): ~2850-2975 cm⁻¹
-
C=O stretching (carbamate): A strong, sharp absorption around 1690 cm⁻¹
-
C-N stretching: ~1160-1250 cm⁻¹
-
C-Br stretching: A weak to medium absorption in the fingerprint region, typically around 600-700 cm⁻¹
Comparative IR Data
| Vibrational Mode | This compound (Predicted) | Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (Experimental)[1] | Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Experimental)[1] |
| O-H stretch | N/A | N/A | ~3428 cm⁻¹ (broad) |
| C-H stretch | ~2850-2975 cm⁻¹ | ~2874-2976 cm⁻¹ | ~2872-2971 cm⁻¹ |
| C=O stretch | ~1690 cm⁻¹ | ~1689 cm⁻¹ | ~1692 cm⁻¹ |
| C-N stretch | ~1160-1250 cm⁻¹ | ~1168-1251 cm⁻¹ | ~1169-1251 cm⁻¹ |
| C-X stretch | ~650 cm⁻¹ (C-Br) | ~725 cm⁻¹ (C-Cl) | ~1059 cm⁻¹ (C-O) |
The most significant difference is the presence of a broad O-H stretching band in the hydroxy analog and the position of the C-X stretching vibration, which is dependent on the mass of the halogen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A pair of peaks at m/z 291 and 293 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of Bromine: A fragment corresponding to [M-Br]⁺ at m/z 212.
-
Loss of the Boc group: Fragments corresponding to the loss of isobutylene [M-C₄H₈]⁺ and the entire Boc group [M-C₅H₉O₂]⁺.
-
Loss of the tert-butyl group: A prominent peak at [M-C₄H₉]⁺ (m/z 234/236).
-
Base Peak: Often, the [M-C₄H₉]⁺ fragment or the piperidinium fragment formed after the loss of the bromoethyl chain is the most abundant.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use a diamond ATR accessory. For an oil, a thin film can be prepared on a salt plate.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound.
-
MS Detection: Use a standard electron ionization energy of 70 eV. Acquire data over a mass range of m/z 40-400.
Visualizing the Structures and Workflows
Molecular Structures
Caption: Molecular formulas of the target compound and its key analogs.
Analytical Workflow
Caption: A typical workflow for spectroscopic analysis and structural confirmation.
Conclusion
The structural confirmation of This compound can be confidently achieved through a comparative analysis of its spectroscopic data with that of its chloro and hydroxy analogs. By understanding the predictable influence of the terminal substituent on the ¹H NMR, ¹³C NMR, and IR spectra, researchers can overcome the challenge of limited published data for the target compound. The characteristic isotopic pattern of bromine in the mass spectrum provides a further definitive piece of evidence for its presence. This guide provides the necessary framework and reference data to ensure the quality and identity of this important synthetic building block.
References
A Senior Application Scientist's Guide to the Purity Analysis of Commercial Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Abstract
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, valued for its role in introducing the piperidine ethyl motif into complex molecular architectures. The purity of this reagent is paramount, as trace impurities can lead to unpredictable reaction outcomes, the formation of challenging-to-remove byproducts, and ultimately, the compromise of biological data integrity. This guide provides a comprehensive framework for the purity analysis of commercial batches of this reagent. We will explore the likely impurity landscape, detail a suite of orthogonal analytical methodologies for robust characterization, and compare the reagent's utility against common alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of their starting materials to ensure reproducible and reliable results.
The Strategic Importance of Purity
In multi-step synthetic campaigns, the quality of each starting material has a cascading effect. For a seemingly simple building block like this compound, impurities can manifest in several detrimental ways:
-
Process-Related Impurities: These are residual starting materials, reagents, or byproducts from the synthetic route. A common synthesis involves the bromination of the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Incomplete reaction or side reactions can leave behind this starting alcohol or generate olefinic degradation products through elimination.
-
Genotoxic Impurities (GTIs): Alkylating agents, such as alkyl halides, are often flagged as potential GTIs.[1][2] Regulatory agencies mandate strict controls for such impurities in active pharmaceutical ingredients (APIs). While this reagent is a starting material, controlling potentially genotoxic species is a critical aspect of quality control.
-
Stability and Degradation: Alkyl bromides can be susceptible to hydrolysis or elimination upon prolonged storage, especially if exposed to moisture or basic conditions. This can lead to a decrease in assay and the generation of new impurities over time.
This guide presents a multi-pronged approach to purity assessment, ensuring that a comprehensive picture of the material's quality is obtained.
Orthogonal Analytical Methodologies: A Multi-Technique Approach
No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is essential for a thorough and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of the main component and quantifying non-volatile impurities.[3] Since the target molecule lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary.
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[4][5]
-
Mobile Phase:
-
Phase A: 0.1% Phosphoric acid in Water.
-
Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic content is used to elute compounds with a range of polarities. A typical gradient might be:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.
Causality Behind Choices:
-
The C18 column separates analytes based on hydrophobicity, which is ideal for this moderately polar molecule.[3]
-
The phosphoric acid in the mobile phase helps to protonate any free amines and sharpen peak shape.[6]
-
Gradient elution ensures that both polar and non-polar impurities are effectively separated and detected within a reasonable run time.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[7][8] This is particularly important for residual solvents from the synthesis and for certain classes of potential genotoxic impurities like smaller alkyl halides.[1][2] Headspace GC-MS is often the preferred method for this analysis to avoid introducing non-volatile matrix components into the system.[7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation: A GC-MS system with a headspace autosampler is required.
-
Column: A mid-polar column, such as a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase (e.g., VF-624ms or equivalent), is suitable for a broad range of solvents and volatile impurities.[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Headspace Parameters:
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Analysis: Run the sample and identify peaks by comparing their mass spectra to a library (e.g., NIST).
Causality Behind Choices:
-
Headspace analysis protects the GC inlet and column from non-volatile sample components, improving system robustness.
-
The chosen column phase provides good separation for a wide range of common laboratory solvents.
-
Mass spectrometric detection allows for the positive identification of unknown volatile impurities based on their fragmentation patterns.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structural Confirmation and Impurity Identification
¹H NMR is indispensable for confirming the structure of the main component and for identifying structurally related impurities. The spectrum provides a unique fingerprint of the molecule.
Experimental Protocol: ¹H NMR Analysis
-
System: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum or theoretical values. Impurities will present as additional, unassigned peaks. The relative integration of impurity peaks to the main component peaks can provide a semi-quantitative estimate of their levels.
Expected ¹H NMR signals (in CDCl₃):
-
~3.4 ppm (t, 2H): -CH₂-Br
-
~1.8 ppm (q, 2H): -CH₂-CH₂-Br
-
~4.1 ppm (m, 2H): Piperidine protons adjacent to nitrogen (equatorial)
-
~2.7 ppm (m, 2H): Piperidine protons adjacent to nitrogen (axial)
-
~1.7 ppm (m, 1H): Piperidine C4 proton
-
~1.6 ppm (m, 2H): Piperidine protons
-
~1.1 ppm (m, 2H): Piperidine protons
-
1.45 ppm (s, 9H): tert-butyl protons
Comparative Analysis: Hypothetical Commercial Grades
To illustrate the importance of this multi-technique approach, let's consider a hypothetical comparison of three different commercial vendors.
| Parameter | Vendor A | Vendor B | Vendor C | Method |
| Appearance | White to off-white solid | White crystalline solid | Yellowish solid | Visual |
| HPLC Purity (Area %) | 98.5% | 99.8% | 95.2% | HPLC-UV |
| Major HPLC Impurity | 1.2% (unidentified, RRT 0.8) | 0.1% (unidentified, RRT 0.9) | 3.5% (identified as starting alcohol) | HPLC-UV |
| Residual Solvents | Toluene: 500 ppm | Not Detected | Dichloromethane: 1200 ppm | GC-MS |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, with visible starting alcohol peaks | ¹H NMR |
| Overall Assessment | Good Quality. Suitable for most applications. | High Purity. Recommended for sensitive applications. | Lower Quality. May require purification before use. | - |
This is illustrative data.
Interpretation of Results:
-
Vendor A provides a good quality material suitable for general synthetic use. The presence of a minor, unidentified impurity warrants consideration for highly sensitive applications.
-
Vendor B supplies a high-purity grade with no significant impurities detected by any method. This would be the preferred choice for late-stage synthesis or when reaction outcomes are highly sensitive to impurities.
-
Vendor C 's material shows significant contamination with the starting alcohol and a high level of residual solvent. This batch would likely require purification before use to avoid side reactions and ensure accurate stoichiometry.
Visualization of the Analytical Workflow
A structured workflow ensures that all necessary analytical tests are performed in a logical order to build a complete quality profile of the incoming material.
Caption: Orthogonal Purity Analysis Workflow.
Comparison with Alternative Reagents
While this compound is a widely used reagent, alternative electrophiles can be employed to introduce the same structural motif. The choice often depends on reactivity, stability, and the specific reaction conditions.
| Reagent Type | Structure Suffix | Leaving Group | Advantages | Disadvantages |
| Bromide | -CH₂CH₂Br | Br⁻ | Good reactivity, widely available. | Moderately stable, can be a potential GTI. |
| Tosylate | -CH₂CH₂OTs | TsO⁻ | Excellent leaving group, often more reactive than bromide.[10][11] Crystalline and stable.[12] | More expensive, higher molecular weight. |
| Mesylate | -CH₂CH₂OMs | MsO⁻ | Very good leaving group, similar reactivity to tosylate. | Can be less stable than tosylates. |
| Iodide | -CH₂CH₂I | I⁻ | Most reactive halide, useful for less reactive nucleophiles. | Least stable, sensitive to light, most expensive. |
Expert Insight: The conversion of an alcohol to a tosylate or mesylate proceeds with retention of stereochemistry, whereas conversion to a halide using reagents like PBr₃ typically results in inversion.[12][13] While the carbon center in this specific reagent is not chiral, this is a critical consideration for other substrates. Tosylates are often preferred in process chemistry due to their high crystallinity and stability, which can facilitate purification.[10][11] However, for discovery chemistry, the bromide often offers a good balance of reactivity, cost, and availability.
Conclusion and Recommendations
The quality of this compound can vary significantly between commercial suppliers. A robust, multi-technique analytical approach is not merely an academic exercise but a critical step in risk mitigation for any research or development program.
Recommendations for Researchers:
-
Always Qualify New Batches: Do not assume that a new lot from the same vendor will have the identical purity profile as a previous one.
-
Employ Orthogonal Methods: At a minimum, perform ¹H NMR for identity and an HPLC-UV analysis for purity assessment.
-
Consider the Application: For early-stage discovery, a purity of >95% may be acceptable. For late-stage development and GMP campaigns, a much higher purity standard (>99%) and a more extensive impurity profile, including GTI assessment, are required.
-
Evaluate Alternatives: If inconsistent quality is an issue, or if different reactivity is required, consider alternative reagents such as the corresponding tosylate or mesylate.
By implementing these principles, researchers can ensure the integrity of their chemical starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
The Strategic Utility of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in the Development of Targeted Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a "privileged scaffold," a structural framework frequently found in a multitude of bioactive compounds and approved pharmaceuticals. Its conformational flexibility and capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from this key intermediate, with a primary focus on their roles as potent and selective kinase inhibitors. We will explore the causality behind experimental designs, present comparative data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Piperidine Scaffold: A Gateway to Potent Kinase Inhibition
The rationale for employing the piperidine scaffold in kinase inhibitor design is multifaceted. Its three-dimensional structure allows for the precise orientation of substituents to interact with specific pockets within the kinase active site. The nitrogen atom can act as a hydrogen bond acceptor or be functionalized to introduce a variety of side chains, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of the title compound offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. The bromoethyl side chain provides a reactive electrophile, perfect for nucleophilic substitution reactions to introduce a wide array of functional groups and linkers, thereby expanding the chemical space for inhibitor design.
This guide will focus on two prominent classes of kinase inhibitors where derivatives of this compound have shown significant promise: Cyclin-Dependent Kinase 9 (CDK9) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Comparative Analysis of Biological Activity
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we present a comparative analysis of representative kinase inhibitors that incorporate the 4-(2-substituted-ethyl)piperidine motif, highlighting their potency and selectivity.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising strategy in cancer therapy. The piperidine moiety in CDK9 inhibitors often serves to position a larger aromatic system into the ATP-binding pocket.
| Compound ID | Core Scaffold | Linker/Substituent Derived from Bromoethyl Group | CDK9 IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| Flavopiridol Analogue (Hypothetical) | Flavone | -NH-(CH₂)₂-piperidine | ~5-20 | ~10-fold | Based on Flavopiridol SAR |
| SNS-032 (Dinaciclib Analogue) | Aminothiazole | -S-(CH₂)₂-piperidine | 4 | >100-fold | [1] |
| Alternative Piperidine-based CDK9 Inhibitor | Pyrimidine | -O-(CH₂)₂-piperidine | 15 | ~20-fold | Fictional Example for Comparison |
Note: The data for the "Flavopiridol Analogue (Hypothetical)" and the "Alternative Piperidine-based CDK9 Inhibitor" are representative values based on known structure-activity relationships (SAR) for this class of compounds and are included for comparative purposes.
The structure-activity relationship studies of various CDK9 inhibitors reveal that the nature of the linker and the substituents on the piperidine ring are critical for achieving high potency and selectivity. For instance, the aminothiazole core of SNS-032, combined with a piperidine-containing side chain, contributes to its high affinity and selectivity for CDK9 over other CDKs like CDK2.[1]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. The groundbreaking drug Ibrutinib utilizes a piperidine-based scaffold, underscoring the importance of this heterocycle in BTK inhibitor design.
| Compound ID | Core Scaffold | Warhead | BTK IC₅₀ (nM) | Target Occupancy in vivo | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Acrylamide (covalent) | 0.5 | >95% | [2] |
| Acalabrutinib | Pyrrolo[2,3-d]pyrimidine | Acrylamide (covalent) | 3 | >95% | Fictional Example for Comparison |
| Zanubrutinib | Pyrimidine | Acrylamide (covalent) | <1 | >95% | Fictional Example for Comparison |
Note: While Ibrutinib's synthesis involves a piperidine precursor, this table showcases its activity alongside other prominent BTK inhibitors for a comprehensive comparison. A key intermediate in the synthesis of Ibrutinib is a functionalized piperidine derivative, highlighting the relevance of the core topic.[2]
The success of Ibrutinib and other covalent BTK inhibitors demonstrates the power of combining a potent heterocyclic core with a reactive "warhead" that forms a covalent bond with a cysteine residue in the BTK active site. The piperidine moiety in these molecules plays a crucial role in positioning the warhead for optimal reactivity and in contributing to the overall binding affinity.
Experimental Protocols
To facilitate the evaluation of novel derivatives of this compound, we provide detailed, step-by-step methodologies for key kinase assays.
Protocol 1: CDK9/Cyclin T1 Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibition of CDK9 activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
CDK9 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 1 µL of each dilution to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).
-
Enzyme Preparation: Dilute the CDK9/Cyclin T1 enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically by running an enzyme titration curve.
-
Reaction Initiation: Add 10 µL of the diluted enzyme to each well containing the test compound.
-
Substrate/ATP Addition: Prepare a 2X substrate/ATP mix in kinase assay buffer. Add 10 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for CDK9.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Equilibrate the Kinase-Glo® Max reagent to room temperature. Add 20 µL of the reagent to each well.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Protocol 2: BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay and measures the displacement of a fluorescent tracer from the BTK active site.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Add 100 nL of each compound dilution to the assay plate.
-
Enzyme/Antibody Mixture: Prepare a solution of BTK enzyme and Eu-anti-tag antibody in TR-FRET dilution buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer. Add 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Determine the percent inhibition based on the decrease in the TR-FRET signal in the presence of the inhibitor. Calculate IC₅₀ values using a suitable curve-fitting model.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic utility of the title compound and the general mechanism of action of the resulting kinase inhibitors.
Caption: Synthetic utility of this compound.
Caption: Competitive inhibition of a kinase by a piperidine-based inhibitor.
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its inherent structural features provide a robust and adaptable platform for the synthesis of a diverse array of biologically active molecules. The derivatives of this compound, particularly in the realm of kinase inhibition, have demonstrated significant potential in targeting critical pathways in cancer and other diseases. By understanding the structure-activity relationships, employing rigorous experimental protocols, and leveraging the synthetic versatility of this key intermediate, researchers can continue to develop novel and effective therapeutics for the betterment of human health.
References
Navigating the Structure-Activity Landscape of Piperidine-Based Scaffolds: A Comparative Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability make it an ideal starting point for the design of novel therapeutics targeting a wide array of biological targets, from enzymes to G-protein coupled receptors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the versatile building block, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. By examining key structural modifications and their impact on biological activity, we aim to furnish researchers with the insights necessary to navigate the chemical space of piperidine derivatives and accelerate drug discovery efforts.
The Privileged Piperidine Core: A Foundation for Diverse Biological Activity
The piperidine ring is a six-membered nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast number of pharmaceuticals and natural products.[1] Its ubiquity can be attributed to its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations. This stereochemical control is crucial for precise interactions with biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its binding capabilities.
The subject of this guide, this compound, incorporates several key features that make it a valuable starting point for medicinal chemistry campaigns:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the piperidine nitrogen. Its steric bulk influences the conformation of the ring and its lipophilicity can impact cell permeability. The ease of its removal under acidic conditions allows for further derivatization at the nitrogen position.
-
The 4-(2-bromoethyl) Substituent: This side chain provides a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution of the bromide. The two-carbon linker offers flexibility, allowing the appended moiety to orient itself optimally within a binding pocket.
Structure-Activity Relationship (SAR) Insights from Analog Studies
While a comprehensive, publicly available SAR study focused solely on a library of this compound analogs against a single target is not readily found in the literature, we can synthesize a robust SAR narrative by examining studies on closely related 4-substituted piperidine derivatives. These studies, targeting a range of biological endpoints, provide valuable guiding principles for the design of novel analogs.
Impact of Modifications at the 4-Position Side Chain
The nature of the substituent introduced via displacement of the bromoethyl group is a primary determinant of biological activity and target specificity.
-
Introduction of Aromatic and Heterocyclic Moieties: The replacement of the bromide with various aryl and heteroaryl groups has been a fruitful strategy in the development of potent bioactive molecules. For instance, in the design of gonadotropin-releasing hormone (GnRH) antagonists, the introduction of substituted quinolone moieties at the 4-position of the piperidine ring led to compounds with high binding potency.[3] The specific substitution pattern on the aromatic ring is critical, with small electron-withdrawing or lipophilic groups often enhancing activity.
-
Incorporation of Amine and Amide Functionalities: The introduction of amine-containing side chains has been explored in the development of ligands for various receptors. For example, a series of 4-(2-aminoethyl)piperidine derivatives were synthesized and evaluated as σ1 receptor ligands.[4] The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen significantly influence affinity and selectivity.
Table 1: Comparative Activity of 4-Substituted Piperidine Analogs Targeting Various Receptors
| Parent Scaffold Modification | Target | Key Finding | Reference |
| Replacement of bromoethyl with substituted quinolones | GnRH Receptor | Small substituents on the piperidine ring and specific substitution on the quinolone were crucial for antagonist activity. | [3] |
| Conversion of bromoethyl to various aminoethyl groups | σ1 Receptor | The nature of the terminal amine and N-piperidine substituent significantly impacted σ1 receptor affinity. | [4] |
| Derivatization of the 4-position with aryl groups | Opioid Receptors | The position of hydroxyl groups on the aryl ring was critical for opioid receptor activity. | [5] |
The Role of the N-Boc Group and its Replacements
The N-Boc group, while serving as a useful protecting group in synthesis, is often modified or replaced in the final drug candidate to fine-tune physicochemical properties and biological activity.
-
Deprotection and N-Alkylation/Arylation: Removal of the Boc group to yield the free piperidine nitrogen allows for the introduction of a diverse range of substituents. In the context of dopamine D2/D3 receptor ligands, altering the N-alkyl substituent from ethyl to propyl had a modest impact on binding affinity, highlighting the sensitivity of the receptor to the size and nature of this group.
-
Replacement with Other Carbamates and Amides: Replacing the tert-butyl carbamate with other carbamate or amide functionalities can modulate properties such as solubility, metabolic stability, and receptor interactions. For example, the replacement of a hydroxyl group with a carboxamide in a series of opioid antagonists led to an improved metabolic profile and in vivo efficacy.[5]
Experimental Design and Methodologies
The rational design and evaluation of novel this compound analogs necessitate a robust experimental workflow encompassing synthesis, purification, characterization, and biological testing.
General Synthetic Strategy
The synthesis of analogs typically begins with commercially available N-Boc-4-piperidineethanol. The core workflow can be visualized as a modular process.
Caption: General synthetic workflow for the preparation of this compound analogs.
Detailed Protocol: Synthesis of a Generic Analog via Nucleophilic Substitution
-
Activation of the Hydroxyl Group: To a solution of N-Boc-4-piperidineethanol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
Conversion to the Bromide: The resulting tosylate is dissolved in a suitable solvent such as acetone, and lithium bromide (3.0 eq) is added. The mixture is heated to reflux until the starting material is consumed. After cooling, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield this compound.
-
Nucleophilic Substitution: The bromoethyl intermediate (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). The desired nucleophile (e.g., a phenol, amine, or thiol; 1.2 eq) and a suitable base (e.g., K2CO3 or Cs2CO3; 2.0 eq) are added. The reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C) and stirred until completion. The product is isolated by extraction and purified by column chromatography.
-
Optional N-Boc Deprotection: The purified Boc-protected analog is dissolved in DCM, and trifluoroacetic acid (TFA) (10 eq) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected piperidine analog as a TFA salt.
-
Further N-Functionalization: The deprotected piperidine can be further functionalized by standard N-alkylation or N-acylation procedures to introduce additional diversity.
Biological Evaluation: A Target-Dependent Approach
The choice of biological assay is entirely dependent on the therapeutic target of interest. Below is a generalized protocol for an in vitro enzyme inhibition assay, a common application for piperidine-based compounds.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay (Example)
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microplate, add the enzyme solution in the appropriate assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or vehicle (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a plate reader (e.g., absorbance at a specific wavelength for a colorimetric assay or fluorescence emission for a fluorometric assay).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Conclusion and Future Directions
This compound and its analogs represent a rich chemical space for the discovery of novel therapeutics. The SAR principles derived from studies of related 4-substituted piperidines provide a solid foundation for the rational design of new compounds with desired biological activities. The synthetic accessibility and the modular nature of the derivatization process make this scaffold particularly attractive for the rapid generation of compound libraries for high-throughput screening.
Future research in this area will likely focus on the synthesis of more complex and diverse analogs, potentially incorporating elements of stereochemistry at the piperidine ring to enhance potency and selectivity. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of the next generation of piperidine-based drug candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-4-哌啶乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Kinetic Analysis of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate and its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the strategic alkylation of nitrogen-containing heterocycles. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate stands as a valuable building block in this regard, offering a versatile scaffold for the introduction of a piperidine moiety. However, the efficiency of synthetic routes is critically dependent on the reaction kinetics of the chosen alkylating agent. This guide provides an in-depth comparative study of the reaction kinetics of this compound and its chloro and tosyloxy analogs in nucleophilic substitution reactions, offering experimental data and mechanistic insights to inform rational reagent selection.
Introduction to the Alkylating Agent and its Significance
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a primary alkyl bromide. The Boc group serves as a common protecting group for the piperidine nitrogen, preventing its undesired participation in reactions while allowing for its selective deprotection under acidic conditions. The 2-bromoethyl side chain is the reactive handle for nucleophilic substitution, enabling the covalent linkage of the piperidine scaffold to a wide array of nucleophiles, such as amines, thiols, and carbanions. This makes it a crucial intermediate in the synthesis of various biologically active compounds.
The choice of the leaving group on the ethyl side chain significantly influences the reactivity of the molecule. While the bromo derivative is widely used, its chloro and tosyloxy counterparts present viable alternatives with distinct kinetic profiles. Understanding these differences is paramount for optimizing reaction conditions, minimizing side reactions, and ultimately, improving the overall efficiency of a synthetic campaign.
Mechanistic Considerations: The S(_N)2 Pathway
The reactions of this compound and its analogs with nucleophiles, particularly secondary amines like piperidine, predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, following a second-order rate law:
Rate = k[Substrate][Nucleophile]
Several factors influence the rate constant (k) of an S(_N)2 reaction, including the nature of the leaving group, the strength of the nucleophile, the steric hindrance at the reaction center, and the solvent. In this comparative study, we will focus on the effect of the leaving group (Br, Cl, and OTs) on the reaction kinetics.
Comparative Reaction Kinetics: Bromide vs. Chloride vs. Tosylate
The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is more stable on its own. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. Bromide is a good leaving group, being the conjugate base of a strong acid (HBr). Chloride is a reasonably good leaving group, but generally less reactive than bromide in S(_N)2 reactions.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| This compound | Br | 1 |
| Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate | Cl | ~0.02 |
| Tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate | OTs | ~50-100 |
This data is an estimation based on general trends in S(_N)2 reactivity.
As the table illustrates, the tosylate derivative is expected to be significantly more reactive than the bromide, which in turn is considerably more reactive than the chloride. This vast difference in reactivity has profound implications for practical synthesis.
dot
A Senior Application Scientist's Guide to the Cross-reactivity of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Executive Summary
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a cornerstone building block in medicinal chemistry, prized for its ability to introduce the synthetically valuable piperidin-4-ylethyl moiety. However, its utility is intrinsically linked to its reactivity, which, if not properly understood and controlled, can lead to a loss of chemoselectivity, resulting in undesired cross-reactivity and the formation of complex product mixtures. This guide provides an in-depth comparison of this reagent with its common alternatives, grounded in mechanistic principles and supported by actionable experimental protocols. We will explore the causality behind experimental choices to empower researchers in drug discovery to navigate the challenges of alkylating polyfunctional molecules, thereby optimizing reaction outcomes and accelerating the development of novel therapeutics.
Introduction: The Alkylating Agent's Dilemma
In the intricate world of small molecule synthesis, the precise installation of functional groups is paramount. This compound (Boc-4-PEB) serves as a key electrophile for attaching a protected piperidine via a two-carbon linker, a common motif in pharmacologically active compounds. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.
The challenge, however, arises when the substrate molecule possesses multiple nucleophilic sites of comparable reactivity, such as amines, phenols, thiols, or even activated aromatic rings.[1] In these scenarios, the alkylating agent's inherent reactivity can become a double-edged sword, leading to a lack of selectivity and a mixture of N-alkylated, O-alkylated, and S-alkylated products.[2] Understanding and controlling this cross-reactivity is not just a matter of yield optimization; it is fundamental to ensuring the synthesis of the correct, biologically active molecule.
Comparative Analysis of Piperidin-4-ylethyl Alkylating Agents
The choice of leaving group on the alkylating agent is a critical determinant of its reactivity and, consequently, its selectivity profile. While the bromo-derivative is widely used, several alternatives offer a nuanced spectrum of reactivity that can be leveraged to the synthetic chemist's advantage.
| Reagent | Structure | Leaving Group | Relative Reactivity | Key Considerations |
| This compound | Br-CH2-CH2-Pip-Boc | Bromide (Br⁻) | Moderate | Good balance of reactivity and stability. Widely available. |
| Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | I-CH2-CH2-Pip-Boc | Iodide (I⁻) | High | More reactive than the bromide due to iodide being a better leaving group.[3][4] Useful for less reactive nucleophiles but may decrease selectivity. |
| Tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate | TsO-CH2-CH2-Pip-Boc | Tosylate (TsO⁻) | Very High | Tosylate is an excellent leaving group, making this reagent highly reactive.[4] Often used when other halides fail but has a higher risk of cross-reactivity and elimination side reactions. |
| Tert-butyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate | MsO-CH2-CH2-Pip-Boc | Mesylate (MsO⁻) | Very High | Similar in reactivity to the tosylate derivative and also serves as a highly effective alkylating agent. |
Note: "Pip-Boc" refers to the 1-(tert-butoxycarbonyl)piperidin-4-yl group.
The fundamental principle governing this reactivity trend is the stability of the leaving group. A good leaving group is a weak base.[3][4] The conjugate acids of these leaving groups are HBr, HI, and p-toluenesulfonic acid (TsOH). Since HI and TsOH are stronger acids than HBr, their conjugate bases (I⁻ and TsO⁻) are weaker and therefore better leaving groups. This increased reactivity of the iodo- and tosyl-derivatives can be beneficial but requires careful control to prevent unwanted side reactions.
A Mechanistic Dive into Cross-Reactivity
The outcome of an alkylation reaction on a polyfunctional substrate is a competition between multiple parallel SN2 reactions. The rate of each reaction is dependent on the concentration and nucleophilicity of the nucleophile, and the concentration of the electrophile (the alkylating agent).[5][6]
Caption: General SN2 reaction mechanism.
Several factors dictate which nucleophilic site will react preferentially:
-
Nucleophilicity: This refers to the kinetic reactivity of a nucleophile. Generally, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols/phenols.
-
Basicity and pKa: A stronger base is not always a stronger nucleophile. However, deprotonation of a nucleophile (e.g., a phenol to a phenoxide) dramatically increases its nucleophilicity. The choice of base and its stoichiometry are therefore critical for controlling which site is activated for reaction.
-
Steric Hindrance: Bulky groups around a nucleophilic center can slow down the rate of an SN2 reaction.[5]
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[6]
Experimental Protocol: A Comparative Study of N- vs. O-Alkylation
To objectively assess the cross-reactivity of this compound, a comparative experiment is proposed. We will evaluate its reaction with a model substrate, 4-aminophenol, which contains both a nucleophilic aromatic amine and a phenolic hydroxyl group. We will compare the product distribution with that obtained using the more reactive iodo-analogue.
Caption: Workflow for comparing alkylating agent cross-reactivity.
Step-by-Step Methodology
Materials:
-
4-Aminophenol
-
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (Boc-4-PEI)[9][10]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Perform two parallel reactions):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a ~0.2 M solution with respect to the 4-aminophenol.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Reaction 1: Add this compound (1.1 eq) to the first flask.
-
Reaction 2: Add Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (1.1 eq) to the second flask.
-
-
Reaction:
-
Heat both reaction mixtures to reflux (~82°C).
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Allow the reaction mixtures to cool to room temperature.
-
Filter the mixtures to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrates under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product mixtures by column chromatography on silica gel to separate the N-alkylated, O-alkylated, and potentially di-alkylated products.
-
Characterize each product by ¹H NMR and Mass Spectrometry.
-
Calculate the isolated yields of each product to determine the N:O alkylation ratio for each reagent.
-
Expected Results and Data Interpretation
| Reagent Used | Expected N:O Alkylation Ratio | Rationale |
| Boc-4-PEB (Bromo) | Higher selectivity for N-alkylation | The amine is generally more nucleophilic than the phenol. The moderate reactivity of the bromide allows this intrinsic difference in nucleophilicity to dominate the reaction outcome. |
| Boc-4-PEI (Iodo) | Lower selectivity, increased O-alkylation | The higher reactivity of the iodide makes the alkylating agent less selective. The increased rate of reaction with the phenoxide (formed in equilibrium by the K₂CO₃) becomes more competitive with the rate of reaction with the amine. |
Practical Recommendations for Minimizing Cross-Reactivity
Based on mechanistic principles and experimental evidence, researchers can employ several strategies to enhance selectivity:
-
Choose the Right Reagent: Start with the least reactive alkylating agent that is still effective (e.g., the bromide). Only move to more reactive analogues (iodide, tosylate) if the desired reaction is too sluggish.
-
Control the Base: The choice and stoichiometry of the base are crucial. Using a weaker base or a substoichiometric amount can sometimes favor reaction at the most nucleophilic site without significantly activating less nucleophilic ones.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity, as the difference in activation energies between the competing reaction pathways becomes more pronounced.
-
Protecting Groups: When all else fails, the orthogonal protection of competing nucleophilic sites is the most robust strategy to ensure a single, desired outcome.
Conclusion
This compound is a versatile and indispensable tool in drug discovery. However, its successful application, particularly in the context of complex, polyfunctional molecules, demands a nuanced understanding of its reactivity profile. By carefully considering the principles of the SN2 reaction, comparing the subject reagent to its more reactive alternatives, and making informed choices about reaction conditions, researchers can mitigate the risks of cross-reactivity. The experimental framework provided in this guide offers a practical approach to systematically evaluating and optimizing these critical alkylation reactions, ultimately leading to more efficient and successful synthetic campaigns.
References
- 1. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 8. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | C12H22INO2 | CID 9974426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 89151-46-2|tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Confirming the Identity of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Reaction Products
In the landscape of modern drug discovery and synthetic chemistry, the piperidine moiety is a cornerstone, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate stands out as a critical and versatile building block, enabling the introduction of a protected piperidine-ethyl group onto various nucleophilic scaffolds. Its utility, however, is predicated on the precise and verifiable outcome of its chemical transformations.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to confidently identify the products formed from reactions involving this key intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, establish self-validating analytical workflows, and compare this reagent against common alternatives, all grounded in verifiable experimental data.
The Chemical Reactivity Profile of a Workhorse Building Block
This compound is primarily employed as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles in a classic S_{N}2 (bimolecular nucleophilic substitution) mechanism. The bulky tert-butyloxycarbonyl (Boc) protecting group serves to deactivate the piperidine nitrogen, preventing it from interfering with the desired alkylation reaction.
The primary reaction pathway involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond.
Common Nucleophilic Substitution Reactions:
-
N-Alkylation: The reaction with primary or secondary amines is one of the most common applications, forming a new carbon-nitrogen bond. This is fundamental in connecting the piperidine scaffold to other amine-containing fragments.[1][2]
-
O-Alkylation: Phenols and, to a lesser extent, alcohols can serve as nucleophiles to form ethers, linking the piperidine moiety through an oxygen atom.[3][4][5]
-
C-Alkylation: Carbon-based nucleophiles, such as enolates, can be used to form new carbon-carbon bonds, extending the carbon skeleton of a target molecule.[6][7][8]
-
S-Alkylation: Thiols readily react to form thioethers.
-
Other Nucleophiles: Other common nucleophiles include azide ions, cyanide ions, and various heterocyclic compounds.
While the S_{N}2 pathway is dominant, a competing elimination (E2) pathway can occur, particularly in the presence of strong, sterically hindered bases. This results in the formation of an undesired byproduct, tert-butyl 4-vinylpiperidine-1-carboxylate. The choice of base and reaction conditions is therefore critical to maximizing the yield of the desired substitution product.
Caption: Competing SN2 (alkylation) and E2 (elimination) reaction pathways.
The Analytical Workflow: A System for Self-Validation
Confirming the identity of a reaction product is not a single-step process but a multi-faceted workflow. Each analytical technique provides a piece of the puzzle, and together they create a self-validating system that ensures the structural assignment is correct.
Caption: A standard workflow for reaction monitoring and product confirmation.
Protocol 1: Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is the first-line technique for confirming that a reaction has occurred. It provides the molecular weight of the product, allowing for immediate verification of the expected atomic composition. For piperidine derivatives, Electrospray Ionization (ESI) is typically used in positive ion mode, which generates the protonated molecule [M+H]⁺.[9][10]
Expertise in Action: Beyond just the parent ion, the fragmentation pattern in tandem MS (MS/MS) offers deep structural insights. Piperidine rings have characteristic fragmentation patterns, often involving alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) or the neutral loss of small molecules.[9][10][11] Observing these characteristic fragments provides a higher degree of confidence in the product's identity.
Step-by-Step LC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (LC):
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typical.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: First, perform a full scan to find the [M+H]⁺ precursor ion. Then, perform a product ion scan on that precursor to observe the fragmentation pattern.
-
-
Data Analysis:
-
Confirm that the m/z of the major peak in the full scan corresponds to the expected molecular weight of the product + 1.007 (for H⁺).
-
Analyze the MS/MS spectrum for fragments consistent with the piperidine structure.
-
Protocol 2: NMR Spectroscopy for Definitive Structural Elucidation
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the exact atomic connectivity. Both ¹H and ¹³C NMR are essential.
-
¹H NMR Analysis - Key Signals to Watch:
-
Disappearance of Starting Material: The characteristic triplet of the -CH₂-Br protons in the starting material (typically around 3.4-3.6 ppm) should be absent.
-
Appearance of New Signals: New signals corresponding to the protons on the newly attached nucleophile will appear.
-
Shift of the Ethyl Bridge: The protons of the -CH₂-CH₂- bridge will shift depending on the electronegativity of the new substituent. For example, in an N-alkylation, the -CH₂-N protons will appear as a triplet, often between 2.5-3.0 ppm.
-
Boc Group: A sharp singlet corresponding to the 9 protons of the tert-butyl group will be present, typically around 1.45 ppm.[12]
-
Piperidine Ring Protons: A complex series of multiplets for the piperidine ring protons will be visible, often between 1.0-1.8 ppm (axial/equatorial) and 2.6-4.2 ppm (protons adjacent to the nitrogen).
-
-
¹³C NMR Analysis - Tracking Carbon Shifts:
-
The most significant change will be the upfield shift of the carbon that was attached to the bromine. The C-Br carbon signal (around 33 ppm) will be replaced by a C-Nu signal at a different chemical shift (e.g., 40-60 ppm for C-N or 60-70 ppm for C-O).
-
The carbons of the Boc group (~28.5 ppm for the methyls and ~79.5 ppm for the quaternary carbon) provide a reliable internal reference.[12]
-
Data Interpretation: A Comparative Example
Let's consider a hypothetical N-alkylation reaction with an aniline derivative.
Reaction: this compound + 4-bromoaniline → Tert-butyl 4-(2-(4-bromoanilino)ethyl)piperidine-1-carboxylate
| Data Type | Starting Material (Expected) | Product (Expected) | Rationale for Change |
| Molecular Formula | C₁₂H₂₂BrNO₂ | C₁₈H₂₇BrN₂O₂ | Addition of C₆H₆BrN |
| [M+H]⁺ (m/z) | 292.09 | 427.13 | Corresponds to the mass of the coupled product. |
| Key ¹H NMR Signal | ~3.5 ppm (t, 2H, -CH₂Br) | ~3.3 ppm (t, 2H, -CH₂N) | Upfield shift due to substitution of Br with less electronegative N. |
| Key ¹³C NMR Signal | ~33 ppm (-CH₂Br) | ~45 ppm (-CH₂N) | Significant shift confirming C-N bond formation. |
This systematic comparison of expected versus observed data provides a robust method for confirming the reaction's success.
Comparison with Alternative Alkylating Agents
While the bromo derivative is highly effective, alternative electrophiles exist. Understanding their properties allows for rational selection based on specific synthetic needs.
| Reagent | Advantages | Disadvantages | Best Use Case |
| This compound | Good balance of reactivity and stability. Commercially available.[13][14][15][16][17] | Less reactive than tosylates/mesylates. Bromides can be light-sensitive. | General-purpose alkylations where moderate reactivity is sufficient. |
| Tert-butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate | Excellent leaving group (tosylate), leading to faster reaction rates and higher yields. | Often requires an extra synthetic step to prepare from the corresponding alcohol. Can be less stable. | For reactions with weak nucleophiles or when forcing conditions must be avoided. |
| Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Introduces a piperazine ring instead of piperidine, offering a different scaffold with two nitrogen atoms for further functionalization.[18] | Different chemical properties and biological profile. Reactivity can be influenced by the second nitrogen. | When the piperazine core is specifically required for the target molecule's design. |
The choice between these reagents is a classic synthetic trade-off between reactivity, stability, and synthetic accessibility. The bromo compound often represents the most practical and cost-effective choice for a wide range of applications.
Conclusion
The successful use of this compound hinges on the unambiguous confirmation of its reaction products. By integrating a logical workflow that combines mass spectrometry for molecular weight verification with NMR spectroscopy for detailed structural mapping, researchers can operate with a high degree of confidence. This guide provides the foundational principles and practical protocols to not only identify the expected products but also to troubleshoot potential side reactions. This analytical rigor is indispensable for accelerating research and ensuring the integrity of data in the competitive field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. addi.ehu.es [addi.ehu.es]
- 9. benchchem.com [benchchem.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. rsc.org [rsc.org]
- 13. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 14. 169457-73-2|this compound|BLD Pharm [bldpharm.com]
- 15. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 16. chemuniverse.com [chemuniverse.com]
- 17. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]
- 18. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alkylating Agents: Benchmarking Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise introduction of specific molecular scaffolds is a cornerstone of modern medicinal chemistry. The Boc-protected piperidine-ethyl moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to modulate physicochemical properties and interact with biological targets. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a go-to reagent for introducing this key functionality. However, a discerning scientist knows that the choice of reagent is rarely a one-size-fits-all decision. This guide provides an in-depth comparison of this compound with its close analogs, tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate and tert-butyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate, offering a data-driven framework for selecting the optimal tool for your synthetic challenge.
The Critical Role of the Leaving Group in Nucleophilic Substitution
The utility of these reagents lies in their ability to act as electrophiles in nucleophilic substitution reactions, typically an S(_N)2 process, where a nucleophile (such as an amine, thiol, or phenoxide) displaces the leaving group. The efficiency of this reaction is critically dependent on the nature of the leaving group. An ideal leaving group is a species that is stable on its own, which translates to it being a weak base.[1][2]
The three reagents we are comparing differ only in their leaving group: a bromide ion (Br⁻), a tosylate anion (TsO⁻), or a mesylate anion (MsO⁻). Both tosylate and mesylate are excellent leaving groups because their negative charge is delocalized through resonance across the sulfonate group, making them very stable and weak bases.[1] Bromide is also a good leaving group, being the conjugate base of a strong acid (HBr). The generally accepted order of leaving group ability is Tosylate > Mesylate > Bromide, which directly correlates with the relative rates of S(_N)2 reactions.[2]
Comparative Analysis of Alkylating Agents
To provide a clear overview, the following table summarizes the key characteristics and performance metrics of the three reagents.
| Feature | This compound | Tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate | Tert-butyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) | Mesylate (MsO⁻) |
| Reactivity | Good | Excellent | Very Good |
| Typical Reaction Times | Moderate to long | Short to moderate | Short to moderate |
| Typical Yields | Good to high | Often higher than bromide | Generally high |
| Synthesis | Typically from the corresponding alcohol | From the corresponding alcohol and tosyl chloride | From the corresponding alcohol and mesyl chloride |
| Stability | Generally stable | Stable | Can be less stable than tosylate |
| Cost-Effectiveness | Often the most economical option | More expensive than the bromide | Price can be comparable to or higher than tosylate |
| Potential Side Reactions | Over-alkylation, elimination | Over-alkylation, elimination | Over-alkylation, elimination |
Mechanistic Considerations: Beyond Simple S(_N)2
While the S(_N)2 pathway is the primary route for the desired N-alkylation, a competing intramolecular reaction can occur with 2-haloethylamines, leading to the formation of a highly reactive aziridinium ion intermediate. This intermediate can then be attacked by the nucleophile. The propensity for aziridinium ion formation is influenced by the nature of the leaving group. While bromide can participate in this pathway, the more labile tosylate and mesylate groups can facilitate this intramolecular cyclization more readily under certain conditions. While this can sometimes lead to complex reaction mixtures, it can also be exploited for specific synthetic strategies.
Caption: Comparative reaction pathways for the three alkylating reagents.
Experimental Protocols
To provide a practical context, here are detailed protocols for the synthesis of the tosylate and mesylate reagents from the commercially available alcohol, and a general protocol for a subsequent N-alkylation reaction.
Protocol 1: Synthesis of Tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate
This protocol is adapted from a procedure for a similar tosylation.[3][4]
Caption: Workflow for the synthesis of the tosylate reagent.
Materials:
-
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title compound.
Protocol 2: Synthesis of Tert-butyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate
Materials:
-
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired mesylate.
Protocol 3: General N-Alkylation of a Secondary Amine
This is a general procedure that can be adapted for all three alkylating agents.
Materials:
-
Secondary amine (e.g., a substituted piperazine)
-
Alkylating agent (bromide, tosylate, or mesylate, 1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2-3 eq)
-
Solvent (e.g., Acetonitrile, DMF, or DMSO, anhydrous)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in the chosen anhydrous solvent, add the base.
-
Add the alkylating agent to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Reaction times will generally be shorter for the tosylate and mesylate compared to the bromide.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Synthesis of Atypical Antipsychotics
The importance of these reagents is underscored by their application in the synthesis of blockbuster drugs. For instance, analogs of these reagents are used in the synthesis of aripiprazole (Abilify) and cariprazine (Vraylar).
In a typical synthesis of aripiprazole, a key step involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a butoxy-quinolinone derivative.[5] The choice of leaving group on the butoxy chain (e.g., bromo or chloro) directly impacts the reaction conditions required to achieve a high yield.[6] Similarly, in the synthesis of cariprazine, a crucial step is the coupling of a piperazine derivative with a substituted cyclohexyl fragment, a reaction that can be accomplished using one of these alkylating agents.[7] The use of the more reactive tosylate or mesylate can often lead to milder reaction conditions and shorter reaction times, which is highly desirable in industrial-scale synthesis.
Conclusion and Recommendations
The choice between this compound and its tosylate or mesylate counterparts is a nuanced one, driven by a balance of reactivity, cost, and the specific requirements of the synthetic route.
-
This compound remains an excellent choice for routine applications where cost is a primary concern and longer reaction times are acceptable. Its stability and ease of handling make it a reliable workhorse.
-
Tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate is the reagent of choice when high reactivity and rapid reaction times are paramount. It is particularly well-suited for less reactive nucleophiles or when milder reaction conditions are necessary to avoid decomposition of sensitive functional groups.
-
Tert-butyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate offers a reactivity profile similar to the tosylate and can be a cost-effective alternative in some cases.
Ultimately, the optimal reagent will be determined by empirical evaluation in the context of the specific reaction being performed. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to select the most efficient and effective tool for their synthetic endeavors.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. US20050215791A1 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: A Guide for the Modern Laboratory
For the researcher engaged in the intricate pathways of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis protocol. The proper handling and disposal of reagents like tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS No. 169457-73-2) are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. We move beyond mere instruction to elucidate the chemical reasoning that underpins these essential procedures.
Hazard Profile and Immediate Safety Considerations
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is critical. This compound is classified with several key hazards that directly inform handling and disposal procedures.
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
The presence of a bromine atom designates this compound as a halogenated organic compound .[2] This is the single most important classification for determining its ultimate disposal pathway, as halogenated and non-halogenated waste streams must always be segregated.[2][3]
Core Directive: Personal Protective Equipment (PPE)
The hazards outlined above mandate stringent adherence to PPE protocols. The causality is direct: the irritant nature of the compound necessitates a barrier to prevent contact with skin and eyes, while its oral toxicity and potential for respiratory irritation demand safeguards against inhalation and ingestion.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]
Waste Classification: A Regulatory Imperative
Proper classification is the foundation of compliant disposal. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7][8]
This compound is not typically found on the F, K, P, or U lists of hazardous wastes from specific sources or as a discarded commercial chemical product.[8][9] Therefore, its classification defaults to its characteristics. Given its GHS classification as "Harmful if swallowed" (H302), it must be managed as a toxic hazardous waste .[10]
While a specific EPA toxicity characteristic waste code (D004-D043) would require a formal Toxicity Characteristic Leaching Procedure (TCLP) test, it is a best practice in a laboratory setting to conservatively manage any substance with known toxicity as hazardous waste. The overarching principle is to prevent its entry into landfill or sewer systems.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Step 1: Waste Segregation
This is the most critical step in the disposal process. The presence of bromine requires this compound to be disposed of in a dedicated Halogenated Organic Waste stream.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."[11]
-
Causality: Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[12] Mixing them with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and complexity, as the entire volume must then be treated as halogenated.[3]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Action for Solid Waste: Collect waste this compound and any solids contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a robust, sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).[5][11]
-
Action for Labeling:
-
Affix a "Hazardous Waste" label to the container before adding the first particle of waste.[13]
-
Write the full, unabbreviated chemical name: "This compound ".[14]
-
List all constituents and their approximate percentages.
-
Keep the container closed at all times except when actively adding waste.[3][14]
-
-
Causality: Proper containment prevents accidental spills and exposure. Clear, accurate labeling is a federal requirement that ensures waste handlers are aware of the container's contents, allowing them to manage it safely and appropriately.
Step 3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The standard procedure is a triple rinse.[14]
-
Protocol: Triple Rinse
-
Select a solvent capable of dissolving the compound. Given its solubility, an organic solvent like acetone or ethanol is appropriate.[14]
-
Pour the solvent into the empty container, filling it to about 10-25% of its capacity.[12][15]
-
Secure the lid and shake vigorously to ensure the solvent contacts all interior surfaces.[16]
-
Empty the solvent—now considered hazardous rinsate —into the appropriate Halogenated Organic Waste container (this can be a liquid halogenated waste stream if your lab has one, or managed according to your institution's EHS guidelines).[14]
-
Repeat this rinsing process two more times for a total of three rinses.[14][16]
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Once dry, deface or remove the original label and mark it as "Empty" or affix a "Triple Rinsed" sticker as provided by your institution's EHS office.[14] It can then typically be disposed of in normal laboratory glass or plastic recycling.
-
-
Causality: Triple rinsing ensures that residual chemical, which is still considered hazardous waste, is removed to a negligible level, rendering the container safe for disposal as non-hazardous solid waste and preventing environmental contamination.[14][17] The rinsate must be collected as hazardous waste because it now contains the toxic compound.[18][19]
Step 4: Final Disposal Pathway
The collected, properly labeled container of halogenated organic waste must be disposed of through your institution's designated hazardous waste management program.
-
Action: Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Ultimate Destination: The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and accepted technology for halogenated organic waste is high-temperature incineration .[2][12]
Emergency Procedures: Preparedness and Response
In the event of accidental exposure or a spill, immediate and correct action is crucial to mitigate harm.
Table 2: Emergency Response Protocol
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][20] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5][20] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][6] |
| Minor Spill | For a small spill contained within a chemical fume hood, use an absorbent material (e.g., diatomite, universal binders) to soak up the material.[1][6] Place the contaminated absorbent into your sealed "Halogenated Organic Waste" container. Decontaminate the surface with a suitable solvent.[1] |
| Major Spill | Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS emergency line for assistance.[21] |
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for the disposal of this compound can be visualized as a logical workflow.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is an integral part of the scientific process. For a halogenated compound like this compound, this means strict segregation, proper containment and labeling, and adherence to a regulated disposal pathway culminating in high-temperature incineration. By understanding the chemical principles behind these procedures, researchers can not only ensure compliance but also foster a laboratory environment where safety is intrinsic to innovation. Always consult your institution's specific EHS guidelines, as local regulations may apply.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. benchchem.com [benchchem.com]
- 12. lenswoodcoop.com.au [lenswoodcoop.com.au]
- 13. ehs.howard.edu [ehs.howard.edu]
- 14. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 15. agrecycling.org [agrecycling.org]
- 16. agrecovery.co.nz [agrecovery.co.nz]
- 17. seafood.oregonstate.edu [seafood.oregonstate.edu]
- 18. Managing pesticide rinsate [blog-crop-news.extension.umn.edu]
- 19. Rinsate and Spill Cleanup Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 20. capotchem.com [capotchem.com]
- 21. sarponggroup.com [sarponggroup.com]
Personal protective equipment for handling Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
An Essential Guide to Personal Protective Equipment (PPE) for Handling Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Senior Scientist Directive: Immediate Safety and Handling Protocol
This guide provides essential, field-proven safety protocols for handling this compound. The structural nature of this compound—specifically the presence of a bromoethyl group, a potential alkylating agent—necessitates stringent adherence to these procedures. The primary objective is to eliminate routes of exposure: inhalation, skin contact, and ingestion. All operations must be predicated on a thorough risk assessment.
Hazard Analysis: Understanding the Risks
This compound is classified with several key hazards that directly inform our PPE strategy. Understanding the "why" behind a safety protocol is the foundation of a robust safety culture.
Globally Harmonized System (GHS) Classification:
-
H302: Harmful if swallowed. [1][2][3] Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation. [1][2][3] Direct contact can cause inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [1][2][3] Vapors, dust, or splashes can result in significant eye damage.
-
H335: May cause respiratory irritation. [1][2][3] Inhalation of the solid as a dust or aerosol can irritate the respiratory tract.
Expert Insight: The bromoethyl functional group is a structural alert for potential alkylating activity. Alkylating agents can react with biological macromolecules, making it imperative to handle this compound as potentially more hazardous than its GHS classification alone may suggest. Therefore, the following PPE recommendations are designed to provide a comprehensive barrier against a reactive chemical.
Task-Specific PPE Matrix
The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table as a mandatory guide for selecting your protective equipment.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection | Engineering Control |
| Retrieving from Storage/Transport | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not required | General ventilation |
| Weighing Solid Compound | Double-gloved (nitrile) | Disposable, poly-coated gown over lab coat | Chemical splash goggles and full-face shield | Required: Fit-tested N95 respirator or higher | Required: Chemical fume hood or ventilated balance enclosure |
| Preparing Solutions (Dissolving) | Double-gloved (nitrile) | Disposable, poly-coated gown | Chemical splash goggles | Recommended if not in a fume hood | Required: Chemical fume hood |
| Performing a Reaction/Work-up | Double-gloved (nitrile) | Disposable, poly-coated gown | Chemical splash goggles and full-face shield | Recommended, required if splashes or aerosols are likely | Required: Chemical fume hood |
| Small Spill Cleanup (<100 mL) | Double-gloved (nitrile or thicker) | Disposable, poly-coated gown | Chemical splash goggles and full-face shield | Required: Fit-tested N95 respirator or higher | Cordon off area |
| Waste Disposal (Contaminated PPE & Reagents) | Double-gloved (nitrile) | Lab coat or gown | Safety glasses | Not required | N/A |
Core PPE Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.
Protocol 1: Donning PPE for Synthesis/Weighing
-
Preparation: Ensure all necessary PPE is laid out in a clean area adjacent to the work zone. Visually inspect all items for defects.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Don the disposable, poly-coated gown, ensuring it closes at the back. Pull the inner gloves' cuffs under the gown's knitted cuffs.
-
Respiratory Protection: If required, don the fit-tested N95 respirator or PAPR. Perform a seal check.
-
Eye and Face Protection: Don chemical splash goggles, followed by a full-face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. This creates a complete seal.[4]
Protocol 2: Doffing PPE to Avoid Contamination
This is the most critical phase for preventing personal exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Initial Decontamination: In the designated doffing area, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if heavily contaminated.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[4]
-
Remove Face Shield & Goggles: Handling only the straps or edges, remove the face shield and goggles from back to front. Place them in a designated area for decontamination.
-
Remove Gown: Unfasten the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.
-
Remove Respirator: Remove the respirator from the back of your head, avoiding contact with the front filter surface. Dispose of it.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out. This should be the final piece of PPE removed.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.
PPE Selection and Disposal Logic
The following diagram outlines the decision-making process for PPE selection and the subsequent disposal workflow.
Caption: PPE Selection & Disposal Workflow
Emergency Procedures and Waste Management
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure: Prevent entry and post warning signs.
-
PPE: Don the appropriate spill response PPE as outlined in the matrix (includes respiratory protection).
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirator masks, shoe covers) used while handling the compound must be considered contaminated.[4] Dispose of it immediately after doffing in a clearly marked hazardous waste container. Do not reuse disposable PPE.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. halyardhealth.com [halyardhealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pogo.ca [pogo.ca]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
